Terephthalaldehyde dioxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKQCPYFKAUEO-NXZHAISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Terephthalaldehyde Dioxime
Synthesis, Characterization, and Applications in Advanced Materials
Executive Summary
Terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime) is a bifunctional aromatic oxime serving as a critical intermediate in the synthesis of conductive polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[1][2][3][4][5][6] Its ability to undergo dehydration to terephthalonitrile oxides makes it a staple in "click" chemistry polymerizations, while its chelating nitrogen/oxygen donors facilitate the formation of robust transition metal complexes. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and diverse applications.
Part 1: Chemical Identity & Physicochemical Properties
Terephthalaldehyde dioxime exists as two geometric isomers (syn and anti), with the anti (E,E) form being thermodynamically favored and most relevant for linear polymerizations and coordination chemistry.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | (1E,4E)-1,4-Benzenedicarboxaldehyde dioxime | Predominant isomer |
| CAS Number | 18705-39-0 | |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | >200 °C (Decomposes) | High thermal stability due to H-bonding |
| Solubility | Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water | Dipolar aprotic solvents preferred for NMR |
| pKa | ~10.5 (Oxime OH) | Weakly acidic |
Part 2: Synthetic Pathways & Optimization
Reaction Mechanism
The synthesis involves the condensation of terephthalaldehyde with hydroxylamine hydrochloride. A base (typically Sodium Carbonate or Sodium Acetate) is required to neutralize the hydrochloride salt, releasing the free nucleophilic hydroxylamine (:NH₂OH).
Critical Mechanistic Insight: The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by proton transfer and elimination of water. Maintaining a pH between 7–8 is crucial; too acidic conditions protonate the hydroxylamine (deactivating it), while highly basic conditions can lead to side reactions (e.g., Cannizzaro disproportionation of the aldehyde).
Optimized Laboratory Protocol
Standardized for 10 mmol scale with >90% yield.
Reagents:
-
Terephthalaldehyde (1.34 g, 10 mmol)
-
Hydroxylamine Hydrochloride (1.53 g, 22 mmol) [2.2 eq]
-
Sodium Carbonate (1.17 g, 11 mmol) or Sodium Acetate
-
Solvent: Ethanol/Water (1:1 v/v, 40 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve terephthalaldehyde in 20 mL warm ethanol. Separately, dissolve hydroxylamine hydrochloride in 10 mL water.
-
Activation: Add the base (Na₂CO₃) slowly to the hydroxylamine solution to liberate the free amine. Evolution of CO₂ will occur.
-
Condensation: Dropwise add the activated hydroxylamine solution to the aldehyde solution under stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The dioxime will precipitate as a white solid.
-
Purification: Filter the solid and wash copiously with cold water to remove inorganic salts. Recrystallize from hot Ethanol/Water (2:1) to obtain analytical grade crystals.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the production of terephthalaldehyde dioxime.
Part 3: Applications in Materials Science
Coordination Chemistry & MOFs
Terephthalaldehyde dioxime acts as a bridging ligand. Unlike simple monodentate ligands, the oxime group can coordinate through both Nitrogen and Oxygen, bridging metal centers to form polymeric chains or 2D sheets.
-
N-Coordination: The most common mode, where the Nitrogen lone pair binds to soft metals (Pd, Pt).
-
Chelation: Deprotonation of the oxime (-OH → -O⁻) allows for the formation of neutral complexes with transition metals like Ni(II) and Cu(II), often stabilizing square planar geometries.
Polymer Precursor: The Nitrile Oxide Route
A primary industrial application is its conversion to Terephthalonitrile Oxide via dehydration (using Chloramine-T or hypochlorite). This intermediate is a "dipole" used in 1,3-dipolar cycloaddition polymerizations.
-
Mechanism: Terephthalaldehyde dioxime
Terephthalonitrile Oxide. -
Polymerization: Reacts with di-alkynes or di-alkenes to form Polyisoxazoles or Polyisoxazolines. These polymers exhibit high thermal stability and are investigated for high-performance coatings.
Application Logic Diagram
Figure 2: Divergent synthetic utility of terephthalaldehyde dioxime in polymer and materials science.
Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the aldehyde carbonyl peak (~10 ppm in ¹H NMR) is the primary indicator of reaction completion.
Table 2: Spectroscopic Data (Representative)
| Technique | Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 11.45 ppm (s, 2H) | -OH (Oxime hydroxyl, disappears with D₂O shake) |
| δ 8.15 ppm (s, 2H) | -CH=N- (Azomethine proton) | |
| δ 7.62 ppm (s, 4H) | Ar-H (Aromatic ring protons) | |
| FT-IR (ATR) | 3200–3400 cm⁻¹ | O-H stretching (Broad, H-bonded) |
| 1625 cm⁻¹ | C=N stretching (Strong) | |
| 950 cm⁻¹ | N-O stretching | |
| Mass Spectrometry | m/z 164 [M]⁺ | Molecular Ion |
| m/z 146 [M-H₂O]⁺ | Loss of water |
Part 5: Safety & Handling (E-E-A-T)
While terephthalaldehyde dioxime is less volatile than its aldehyde precursor, it should be handled with standard chemical hygiene.
-
Toxicity: Classified as Acute Tox. 3 (Oral) . It may release hydroxylamine upon metabolic hydrolysis, which is a hematotoxin.
-
Storage: Store below 30°C in a tightly sealed container. Oximes can undergo slow decomposition (Beckmann rearrangement) if exposed to strong acids or excessive heat.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides emission control).
References
-
PubChem. (n.d.).[5][7] Terephthalaldehyde dioxime (Compound).[3][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2014).[4] 1H NMR (DMSO-d6) Data. Retrieved January 29, 2026, from [Link]
- Google Patents. (2006). Purification method of terephthalaldehyde. WO2006080769A1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Reactivity of Dipalladated Derivatives of Terephthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
- 5. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2006080769A1 - Purification method of terephthalaldehyde - Google Patents [patents.google.com]
- 7. 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | C8H6O4 | CID 11084236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Terephthalaldehyde dioxime molecular structure.
Topic: Terephthalaldehyde Dioxime: Structural Architecture, Synthesis, and Application Profiles Content Type: Technical Whitepaper Audience: Research Scientists, Chemical Engineers, and Drug Discovery Specialists
Executive Summary: The Ligand of Connectivity
Terephthalaldehyde dioxime (TDO), chemically 1,4-benzenedicarboxaldehyde dioxime (
-
Supramolecular Chemistry: As a ligand for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1]
-
Medicinal Chemistry: As a stable precursor for diamines and a bioactive scaffold exhibiting antimicrobial properties.[1]
This guide dissects the molecular logic of TDO, providing a validated synthesis protocol and a structural analysis necessary for reproducible experimental design.
Molecular Architecture & Isomerism[1]
The reactivity and utility of TDO are dictated by its stereochemistry.[1] The carbon-nitrogen double bond (
2.1 The E/Z Dichotomy
For terephthalaldehyde dioxime, the stability of the crystal lattice is governed by the configuration of the hydroxyl group relative to the benzene ring:
- -Isomer (Anti-Anti): The hydroxyl groups are directed away from the benzene ring (trans-like).[1] This is the thermodynamically favored conformer due to minimized steric repulsion between the oxime oxygen and the aromatic protons. It is the primary form found in crystalline solids and MOF lattices.[1]
- -Isomer (Syn-Syn): The hydroxyl groups face toward the ring. This creates significant steric strain and is rarely observed in isolated pure phases without metal coordination to "lock" the geometry.[1]
- -Isomer: The asymmetric intermediate.[1]
2.2 Supramolecular Assembly (Hydrogen Bonding)
In the solid state,
Visualization: Structural Logic Flow
The following diagram illustrates the hierarchy from atomic connectivity to supramolecular assembly.
Figure 1: Structural hierarchy of TDO, highlighting the dominance of the (E,E)-isomer in supramolecular assembly.
Validated Synthesis Protocol
Objective: Synthesis of high-purity 1,4-benzenedicarboxaldehyde dioxime via condensation of terephthalaldehyde with hydroxylamine hydrochloride.
Causality & Scientific Integrity:
-
Reagent Choice: Hydroxylamine is unstable as a free base; we use the hydrochloride salt (
).[1] -
Base Addition: Sodium hydroxide (NaOH) or Sodium Carbonate (
) is required to neutralize the HCl, liberating the nucleophilic free amine ( ) to attack the carbonyl carbon. -
Solvent System: An Ethanol/Water mixture is used.[1][2] Terephthalaldehyde is soluble in ethanol but poor in water; the salt is soluble in water. The mixture ensures phase homogeneity for the reaction.
3.1 Materials
3.2 Step-by-Step Methodology
-
Preparation of Hydroxylamine Solution:
-
Dissolve 2.2 equivalents of Hydroxylamine Hydrochloride in minimal deionized water.
-
Why: A slight excess ensures complete conversion of both aldehyde groups.[1]
-
Separately, dissolve 2.2 equivalents of NaOH in water.[1]
-
Slowly add the NaOH solution to the Hydroxylamine solution at
(ice bath). -
Critical Control: Keep cold to prevent decomposition of the free hydroxylamine.[1]
-
-
Aldehyde Dissolution:
-
Dissolve 1.0 equivalent of Terephthalaldehyde in absolute ethanol. Warm slightly (
) if necessary to ensure complete dissolution.
-
-
Condensation Reaction:
-
Add the buffered Hydroxylamine solution dropwise to the Terephthalaldehyde/Ethanol solution under vigorous stirring.
-
Observation: A white precipitate (the dioxime) will begin to form almost immediately as the polarity of the molecule changes.
-
Heat the mixture to reflux (
) for 2–4 hours . -
Validation: Reflux ensures the thermodynamic conversion to the stable
-isomer.
-
-
Work-up & Purification:
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis protocol ensuring high purity and correct isomeric configuration.[1]
Spectroscopic Characterization
To validate the structure, compare experimental data against these standard values. The disappearance of the carbonyl peak is the primary indicator of reaction completion.
| Technique | Parameter | Diagnostic Signal | Structural Interpretation |
| FT-IR | Hydrogen-bonded oxime hydroxyl group.[1] | ||
| FT-IR | Formation of the imine/oxime bond.[1] | ||
| FT-IR | Characteristic N-O stretch.[1] | ||
| FT-IR | Absent ( | Confirms complete consumption of aldehyde.[1] | |
| 1H NMR | Oxime | ||
| 1H NMR | Azomethine | ||
| 1H NMR | Aromatic ring protons (singlet due to symmetry).[1] |
Applications in Research & Development
5.1 Metal-Organic Frameworks (MOFs)
TDO acts as a ditopic linker .[1] Unlike carboxylic acid linkers (e.g., terephthalic acid), oximes offer a "soft" nitrogen donor and a "hard" oxygen donor.[1]
-
Mechanism: The oxime group can bridge metal centers (
) or chelate a single metal.[1] -
Utility: TDO-based MOFs have shown efficacy in gas storage (
capture) due to the polar nature of the oxime pore surface, which interacts favorably with quadrupolar gas molecules.
5.2 Pharmaceutical Intermediates
TDO is a precursor for 1,4-bis(aminomethyl)benzene (via reduction of the oxime).[1]
-
Bioactivity: The dioxime itself has reported activity against specific fungal strains, believed to act by chelating essential trace metals (Fe, Cu) required for microbial enzymatic processes.
References
-
NASA Technical Reports Server. (1973).[1] Synthesis Procedures: Terephthalaldehyde Dioxime (H1060-02).[1][2] Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2024).[1] 1,4-Benzenedicarboxaldehyde dioxime Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]
-
PubChem. (2024).[1] Terephthalaldehyde dioxime Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Sources
Technical Guide: Terephthalaldehyde Dioxime (CAS 18705-39-0)
Executive Summary
Terephthalaldehyde dioxime (CAS 18705-39-0) is a critical bifunctional intermediate in organic synthesis and materials science. Unlike its precursor, terephthalaldehyde, the dioxime features two reactive
This guide provides a definitive technical reference for researchers utilizing this compound in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Accurate identification is paramount, as this compound is frequently confused with its aldehyde precursor (CAS 623-27-8) or its nitrile derivative (CAS 623-26-7).
Core Identifiers
| Identifier Type | Value | Notes |
| CAS Number | 18705-39-0 | Distinct from Terephthalaldehyde (623-27-8) |
| IUPAC Name | (1E,4E)-1,4-benzenedicarbaldehyde dioxime | Often referred to as Terephthaldoxime |
| Molecular Formula | ||
| Molecular Weight | 164.16 g/mol | |
| SMILES | ON=Cc1ccc(C=NO)cc1 | Useful for cheminformatics search |
| InChI Key | UFJKQCPYFKAUEO-NXZHAISVSA-N | Stereochemistry specific (E,E-isomer) |
Physicochemical Properties
| Property | Data | Experimental Context |
| Appearance | White to pale yellow powder | Crystalline solid |
| Melting Point | 211.5 – 212.0 °C | High MP due to intermolecular H-bonding |
| Solubility | DMSO, DMF, Ethanol (hot) | Poorly soluble in water and cold ether |
| pKa | ~10.5 (Oxime OH) | Weakly acidic proton |
| Stability | Air stable | Hydrolyzes back to aldehyde in strong acid |
Part 2: Synthesis & Reaction Mechanism
The synthesis of terephthalaldehyde dioxime is a classic nucleophilic addition-elimination reaction. The protocol below is optimized for yield and purity, minimizing the formation of the mono-oxime impurity.
Reaction Logic (Graphviz Visualization)
The following diagram outlines the critical process flow, distinguishing between the kinetic mixing phase and the thermodynamic reflux phase.
Figure 1: Step-wise synthesis workflow for high-purity terephthalaldehyde dioxime.
Optimized Experimental Protocol
Reagents:
-
Terephthalaldehyde (10 mmol, 1.34 g)
-
Hydroxylamine hydrochloride (22 mmol, 1.53 g) - Excess ensures complete conversion.
-
Sodium Carbonate (
) (11 mmol, 1.16 g) or NaOH (22 mmol). -
Solvent: Ethanol/Water (1:1 v/v, 50 mL).
Step-by-Step Methodology:
-
Preparation: Dissolve hydroxylamine hydrochloride in 10 mL of water. In a separate flask, dissolve terephthalaldehyde in 25 mL of warm ethanol.
-
Deprotonation: Slowly add the sodium carbonate solution to the hydroxylamine solution. Note: Evolution of
gas will occur. This releases the free nucleophilic hydroxylamine base. -
Addition: Add the aldehyde solution to the hydroxylamine mixture dropwise under stirring.
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours. The solution typically turns clear then precipitates the white solid upon cooling. -
Isolation: Cool the reaction mixture to room temperature (or
to maximize yield). Filter the precipitate via vacuum filtration. -
Purification: Wash the filter cake extensively with cold water (to remove NaCl and unreacted hydroxylamine) followed by a small amount of cold ethanol.
-
Drying: Dry in a vacuum oven at
for 4 hours.
Mechanistic Insight:
The reaction proceeds via the nucleophilic attack of the lone pair on the nitrogen atom of hydroxylamine onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate (carbinolamine), which subsequently undergoes acid-catalyzed dehydration to form the
Part 3: Applications in Drug Discovery & Materials
Terephthalaldehyde dioxime is rarely the final API; rather, it is a privileged scaffold intermediate .
Reticular Chemistry (COFs and MOFs)
In the development of Covalent Organic Frameworks (COFs), the dioxime functionality serves as a precursor to nitrile oxides . Through in situ generation of terephthalonitrile oxide, researchers can perform [3+2] cycloadditions with alkynes to form isoxazole-linked COFs. These frameworks are highly stable and used for drug encapsulation and controlled release.
Pathway to Isoxazole Libraries (Graphviz Visualization)
The following diagram illustrates the divergence from the dioxime to downstream pharmaceutical intermediates.
Figure 2: Synthetic divergence from terephthalaldehyde dioxime to bioactive scaffolds and polymer precursors.
Pharmaceutical Relevance
-
Linker Chemistry: Used to create rigid spacers in PROTACs (Proteolysis Targeting Chimeras) where defined distance between ligands is crucial.
-
Antidote Research: While not a primary drug, oxime structures are investigated for reactivating acetylcholinesterase inhibited by organophosphates, though mono-pyridinium oximes (like Pralidoxime) are more common.
Part 4: Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
Inhalation: Handle in a fume hood. The powder can be fine and easily inhaled.
-
Thermal Hazard: Do not heat above
without safety controls, as oximes can undergo energetic decomposition (Beckmann rearrangement or explosion) at high temperatures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135482632, Terephthalaldehyde dioxime. Retrieved January 29, 2026 from [Link]
-
ChemSrc. CAS 18705-39-0 Entry and Physicochemical Data.[1][2] Retrieved January 29, 2026 from [Link]
Sources
Literature review of terephthalaldehyde dioxime applications.
This guide provides a comprehensive technical review of Terephthalaldehyde Dioxime (TDO) , focusing on its role as a ditopic ligand in coordination chemistry, a critical intermediate in organic synthesis, and a functional agent in analytical detection.[1]
A Ditopic Ligand and Critical Synthetic Precursor
Executive Summary
Terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime; CAS 18705-39-0) is a bifunctional aromatic oxime characterized by two hydroxyimino groups in the para position.[1] Unlike simple mono-oximes, TDO’s rigid linear geometry and ditopic binding sites make it a "privileged linker" in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) .[1]
Beyond materials science, TDO serves as a pivotal synthetic gateway to terephthalonitrile (1,4-dicyanobenzene), a high-value monomer for conductive polymers and bioactive compounds.[1] This guide details the synthesis, coordination mechanisms, and analytical applications of TDO, providing researchers with reproducible protocols and mechanistic insights.[1]
Chemical Profile & Synthesis Protocol[2][3][4]
Role: The synthesis of TDO is a classic condensation reaction but requires precise pH control to maximize the yield of the anti-anti (E,E) isomer, which is thermodynamically favored and sterically optimal for metal bridging.
Optimized Synthesis Protocol
-
Precursors: Terephthalaldehyde (1.0 eq), Hydroxylamine Hydrochloride (2.2 eq), Sodium Carbonate (1.1 eq).[1]
-
Solvent System: Ethanol:Water (1:1 v/v).
-
Reaction Type: Nucleophilic addition-elimination (Condensation).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of terephthalaldehyde in 20 mL of warm ethanol (50°C).
-
Reagent Prep: Dissolve 22 mmol of hydroxylamine hydrochloride (
) in 10 mL of deionized water. -
Buffering: Slowly add sodium carbonate (
) to the hydroxylamine solution until CO2 evolution ceases (pH ~6–7). This generates the free hydroxylamine nucleophile in situ. -
Addition: Dropwise add the buffered hydroxylamine solution to the aldehyde solution under vigorous stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. A white precipitate (TDO) will begin to form.
-
Work-up: Cool to room temperature. Filter the solid, wash copiously with cold water to remove salts, and recrystallize from ethanol/water.[1]
-
Yield: Typically >85% as white needles.
Synthesis Pathway Visualization
Figure 1: Reaction pathway for the condensation of terephthalaldehyde with hydroxylamine to form TDO.
Application Domain: Coordination Chemistry & MOFs[1][4][5]
TDO is unique because it cannot chelate a single metal ion in a cis fashion (like dimethylglyoxime). Instead, its para substitution forces it to act as a bridging ligand , connecting two metal centers to form infinite 1D chains or 2D networks.[1]
Mechanistic Insight: The "Rod-Like" Linker
-
Binding Mode: The oxime nitrogen and oxygen atoms can coordinate to metals. In TDO, the N-donor sites are separated by the rigid benzene ring (~7 Å distance).
-
Polymerization: When reacted with divalent metals (e.g., Pd(II), Ni(II), Co(II)), TDO forms insoluble coordination polymers rather than discrete molecular complexes.[1]
-
Reaction:
(Polymer)
-
-
Utility: These polymers exhibit high thermal stability and potential electrical conductivity (via
-stacking), making them candidates for molecular wires and sensor arrays.[1]
Coordination Logic Visualization
Figure 2: The bridging logic of TDO, connecting metal centers to form extended coordination networks.[1]
Analytical Applications: Palladium Detection
Oximes are "privileged ligands" for Palladium(II). TDO is particularly useful for gravimetric determination or pre-concentration of Pd(II) because the resulting complex is highly insoluble due to its polymeric nature.
Protocol: Gravimetric/Spectrophotometric Detection of Pd(II)
Principle: Pd(II) reacts with TDO in acidic media to form a yellow, acid-stable precipitate.[1] Unlike mono-oximes which form extractable complexes, TDO often precipitates the metal quantitatively.[1]
-
Sample Prep: Digest the alloy/catalyst in Aqua Regia; evaporate to near dryness; reconstitute in dilute HCl (pH ~1–2).
-
Reagent: Prepare a 1% ethanolic solution of TDO.
-
Precipitation: Add TDO solution in excess to the Pd sample. A bright yellow precipitate forms immediately.[1][2]
-
Complex:
-
-
Quantification (Gravimetric): Digest the precipitate at 60°C for 30 mins. Filter through a sintered glass crucible, wash with hot water/ethanol, dry at 110°C, and weigh.
-
Quantification (Spectrophotometric): For trace analysis, the precipitate can be extracted/dissolved into chloroform or molten naphthalene (if using a modified extraction method) and measured at 390–430 nm .[1]
Interference Control:
-
Masking Agents: EDTA is used to mask interfering ions like Fe(III), Cu(II), and Ni(II), which would otherwise co-precipitate at higher pH levels.[1] Pd-TDO forms selectively in lower pH (acidic) conditions.
Synthetic Precursor Role: The Route to Terephthalonitrile
For drug development and advanced materials, TDO is most valuable as the precursor to Terephthalonitrile (1,4-dicyanobenzene).[1] This dehydration is cleaner and safer than the industrial ammoxidation of p-xylene for laboratory-scale synthesis.[1]
-
Reaction: Dehydration of the oxime group (
) converts it to a cyano group ( ). -
Reagents: Thionyl chloride (
), Acetic Anhydride, or catalytic dehydration using MOFs/Zeolites.[1] -
Significance: Terephthalonitrile is the linker used in COF-1 and other high-performance Covalent Organic Frameworks.[1]
| Property | Terephthalaldehyde Dioxime (TDO) | Terephthalonitrile (Product) |
| Formula | C8H8N2O2 | C8H4N2 |
| Function | Metal Chelator / H-Bond Donor | Rigid Linker / Electrophile |
| Key Use | Pd Sensing, Coordination Polymers | COF Synthesis, Drug Intermediates |
| Solubility | Alcohols, Polar Solvents | Organic Solvents, Non-polar |
References
-
Palladium Detection: Rasayan Journal of Chemistry. "Expeditious Extraction and Spectrophotometric Determination of Palladium(II)." (Contextual reference for oxime-Pd methods). Available at: [Link]
-
Biological Activity: PubChem. "Terephthalaldehyde dioxime - Biological Test Results." Available at: [Link]
-
Precursor Utility: Royal Society of Chemistry.[1] "Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile."[3] (Demonstrates the TDO-to-nitrile pathway relevance). Available at: [Link]
Sources
- 1. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Applications of terephthalaldehyde dioxime in polymer chemistry.
Application Note: Advanced Polymer Architectures Using Terephthalaldehyde Dioxime (TDO)
Executive Summary
Terephthalaldehyde dioxime (TDO) is a bifunctional aromatic oxime (HO-N=CH-Ph-CH=N-OH) that serves as a versatile building block in advanced polymer chemistry. Unlike monofunctional oximes (e.g., MEKO) used merely as capping agents, TDO’s bifunctionality allows it to function as a latent crosslinker and a dynamic motif in macromolecular scaffolds.
This guide details three primary applications:
-
Thermoreversible Polyurethanes: Using TDO as a heat-activated crosslinker for self-healing coatings and adhesives.
-
Dynamic Hydrogels for Drug Delivery: Exploiting the pH-sensitivity of oxime bonds for controlled therapeutic release.
-
High-Performance Precursors: The catalytic dehydration of TDO to terephthalonitrile, a precursor for aramid fibers (e.g., Kevlar® analogues).
Chemical Profile & Reactivity
| Property | Specification | Relevance |
| Formula | C₈H₈N₂O₂ | Bifunctional (Two >C=N-OH groups) |
| MW | 164.16 g/mol | High atom economy in condensation |
| Melting Point | ~220–222 °C | High thermal stability prior to degradation |
| Solubility | DMSO, DMF, hot alcohols | Poor solubility in non-polar solvents requires polar aprotic media |
| pKa | ~11 (Oxime OH) | Nucleophilic oxygen allows reaction with electrophiles (NCO, Epoxides) |
Application A: Latent Crosslinking in Polyurethanes
Context: Standard blocked isocyanates use monofunctional blocking agents (e.g., MEKO, caprolactam) to prevent premature reaction. TDO, being bifunctional, reacts with two isocyanate groups. At room temperature, it locks the polymer chains together (blocking). Upon heating (typically >120°C), the reaction reverses, releasing free isocyanates which can then react with stronger nucleophiles (like polyols) or reform the network upon cooling.
Mechanism: The oxime proton is acidic enough to protonate the nitrogen of the isocyanate, forming an O-acyl-oxime urethane linkage. This bond is thermally labile.
Protocol 1: Synthesis of TDO-Crosslinked Polyurethane Prepolymers
Objective: Create a shelf-stable, one-pot polyurethane system that cures on demand.
Materials:
-
Methylene Diphenyl Diisocyanate (MDI) or Hexamethylene Diisocyanate (HDI).
-
Polyol (e.g., PEG-2000 or PTMEG).
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Prepolymer Synthesis:
-
In a 3-neck flask under nitrogen, dissolve the Polyol in DMF.
-
Add Diisocyanate (NCO:OH ratio 2:1) to ensure NCO-terminated chains.
-
React at 80°C for 2 hours until the theoretical %NCO is reached (verify via titration).
-
-
TDO "Blocking" (Crosslinking):
-
Cool the prepolymer solution to 40°C.
-
Dissolve TDO in minimal DMF.
-
Add TDO dropwise to the prepolymer. Stoichiometry is critical: Use a 1:1 ratio of Oxime-OH to NCO groups.
-
Note: Since TDO has 2 OH groups, 0.5 mol of TDO is needed for every 1 mol of excess NCO.
-
-
Validation (Self-Validating Step):
-
Curing/Deblocking Test:
-
Cast the solution onto a glass slide.
-
Dry solvent at 60°C (vacuum). The film should be solid but potentially brittle.
-
Activation: Heat to 140°C for 30 minutes. The oxime linkages dissociate, allowing chain mobility and reaction with any residual moisture or added chain extenders, followed by re-association or irreversible cure depending on formulation.
-
Diagram: Thermoreversible Crosslinking Workflow
Caption: Figure 1. TDO acts as a thermally reversible crosslinker. Heating dissociates the bond, allowing processing or self-healing, before re-curing.
Application B: Dynamic Hydrogels for Drug Delivery
Context: For drug development professionals, TDO offers a route to pH-sensitive hydrogels . The oxime bond (C=N-O) is hydrolytically stable at neutral pH but hydrolyzes under acidic conditions (pH < 5), such as those found in tumor microenvironments or endosomes.
Protocol Strategy:
-
Functionalization: React a polymer backbone (e.g., oxidized alginate or hyaluronic acid containing aldehyde groups) with TDO.
-
Linkage: Use TDO as a homobifunctional linker to connect aldehyde-functionalized drug carriers.
-
Release: Upon exposure to acidic pH, the oxime bond cleaves, releasing the payload.
Application C: Synthesis of Terephthalonitrile (High-Performance Precursor)
Context: Terephthalonitrile is the dehydrated derivative of TDO. It is a critical intermediate for 1,4-benzenediamine (used in para-aramid fibers like Kevlar). Researchers often synthesize TDO as an intermediate step to purify terephthalaldehyde before converting it to the nitrile.
Protocol 2: Catalytic Dehydration of TDO
Objective: Efficient conversion of TDO to terephthalonitrile with high purity.
Materials:
-
Acetic Anhydride (Dehydrating agent).
-
Catalyst: Copper(II) Acetate (5 mol%).
-
Solvent: Acetonitrile.
Step-by-Step Methodology:
-
Setup:
-
Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Charge flask with TDO (10 mmol) and Acetonitrile (50 mL).
-
-
Reaction:
-
Add Acetic Anhydride (25 mmol, 2.5 eq).
-
Add Copper(II) Acetate catalyst.
-
Reflux at 85°C for 4 hours.
-
-
Monitoring:
-
TLC: Mobile phase Hexane:Ethyl Acetate (8:2). TDO is polar (low Rf); Nitrile is non-polar (high Rf).
-
Self-Validation: The reaction is complete when the solution turns from a suspension to a clear blue/green solution (catalyst color) and TLC shows no starting oxime.
-
-
Workup:
-
Cool to room temperature.[5] Pour into ice water (200 mL).
-
The product, Terephthalonitrile, will precipitate as a white solid.
-
Filter, wash with NaHCO₃ (sat.) to remove acetic acid, then water.
-
Yield Check: Expected MP: 222–224°C.
-
Diagram: Dehydration Pathway
Caption: Figure 2. Catalytic dehydration pathway converting TDO to Terephthalonitrile.
Comparative Data: TDO vs. Common Blocking Agents
| Feature | MEKO (Methyl Ethyl Ketoxime) | TDO (Terephthalaldehyde Dioxime) | Impact |
| Functionality | Monofunctional (1) | Bifunctional (2) | TDO allows network formation; MEKO only caps ends. |
| Deblocking Temp | 130–150°C | 120–140°C | TDO often deblocks at slightly lower temps due to aromatic stabilization. |
| Rigidity | Low (Aliphatic) | High (Aromatic Ring) | TDO increases the modulus (stiffness) of the final polymer. |
| Volatility | High (VOC issues) | Low (Solid) | TDO is safer for low-VOC coating applications. |
References
-
Blocked Isocyanates Chemistry: Wicks, D. A., & Wicks, Z. W. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings, 36(3), 148-172.
-
Oxime-Based Dynamic Chemistry: Mukherjee, S., et al. (2015). Dynamic Covalent Chemistry of Oximes and Hydrazones. Chemical Reviews, 115, 12, 5823–5857.
-
Nitrile Synthesis via Oximes: Augustine, J. K., et al. (2011). Propylphosphonic anhydride (T3P): a mild and efficient reagent for the conversion of aldoximes to nitriles. Synlett, 2011(15), 2223-2227.
-
Polymer Networks: Lehn, J. M. (2002). Supramolecular polymer chemistry—scope and perspectives. Polymer International, 51(10), 825-839.
-
TDO Physical Data: PubChem Compound Summary for CID 135482632, Terephthalaldehyde dioxime.
Safety Disclaimer: Terephthalaldehyde dioxime is an irritant. Isocyanates are potent sensitizers. All protocols described herein must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, respirator).
Sources
Application Note: Engineering Dynamic Hydrogels with Terephthalaldehyde Dioxime Crosslinks
Executive Summary
This guide details the engineering of hydrogels crosslinked via Terephthalaldehyde Dioxime linkages. Unlike conventional static crosslinkers (e.g., glutaraldehyde forming permanent networks), the dioxime linkage offers a "Goldilocks" zone of stability: it is hydrolytically superior to imines (Schiff bases) yet retains dynamic covalent character (reversible at low pH or via transoximation) to enable self-healing and injectability.
Key Distinction: While "Terephthalaldehyde Dioxime" is a discrete chemical entity, in hydrogel synthesis, it is most frequently generated in situ by reacting Terephthalaldehyde (TPA) with aminooxy-functionalized polymers . This protocol focuses on this in situ generation to create the crosslinked network.
Scientific Mechanism: The Oxime Advantage
The Chemistry of Crosslinking
The formation of the TPA-dioxime crosslink relies on the oxime ligation reaction. This is a chemoselective condensation between an aldehyde (on the TPA molecule) and an aminooxy group (on the polymer backbone).
-
Reagent A: Terephthalaldehyde (TPA) – A bifunctional aromatic aldehyde.
-
Reagent B: Polymer-functionalized alkoxyamine (Polymer-O-NH₂).
-
Product: Polymer-O-N=CH-Ph-CH=N-O-Polymer (The TPA-Dioxime Crosslink).
Stability vs. Dynamics
The bond stability hierarchy in dynamic covalent chemistry (DCC) is critical for application design:
| Bond Type | Structure | Hydrolytic Stability | Dynamic Exchange Rate | Typical pH for Formation |
| Imine (Schiff Base) | R-N=CH-R' | Low (Hydrolyzes easily) | Very Fast | > 7.0 |
| Hydrazone | R-NH-N=CH-R' | Moderate | Fast | 4.0 - 6.0 |
| Oxime (Target) | R-O-N=CH-R' | High | Slow (Requires Catalyst/Acid) | 4.0 - 7.0 |
Why TPA-Dioxime? The aromatic ring of terephthalaldehyde provides steric rigidity and electronic conjugation, enhancing the stability of the resulting dioxime beyond that of aliphatic analogs. This makes TPA-dioxime hydrogels suitable for long-term cell culture or drug delivery where rapid degradation is undesirable, yet self-healing is required.
Experimental Workflow & Visualization
Reaction Pathway Diagram
Caption: Figure 1. The chemoselective ligation pathway. TPA reacts with aminooxy-polymers to form the stable yet dynamic dioxime network.
Detailed Protocol: Synthesis of TPA-Dioxime Hydrogels
This protocol uses Aminooxy-PEG (AO-PEG) as a model polymer, but the chemistry is transferable to Hyaluronic Acid (HA) or Gelatin modified with aminooxy groups.
Materials Required[1]
-
Polymer: 4-arm PEG-Aminooxy (MW 10kDa or 20kDa).
-
Crosslinker: Terephthalaldehyde (TPA) (Recrystallized, purity >98%).
-
Solvent: Phosphate Buffered Saline (PBS, pH 7.4) and Acetate Buffer (pH 4.5).
-
Catalyst (Optional): Aniline (accelerates oxime formation at neutral pH).
Stock Solution Preparation
-
TPA Stock (Solubility Warning): TPA has low solubility in pure water.
-
Method: Dissolve TPA in a minimal amount of DMSO (Dimethyl sulfoxide) to create a 100 mM stock.
-
Validation: Solution must be clear. If cloudy, sonicate at 40°C.
-
-
Polymer Stock: Dissolve 4-arm PEG-Aminooxy in PBS (pH 7.4) to a concentration of 10% (w/v).
Gelation Procedure
-
Stoichiometry Calculation: Calculate the molar ratio of Aldehyde (CHO) to Aminooxy (ONH₂) groups.
-
Ideal Ratio (r):
for maximum stiffness. -
For Self-Healing: Use a slight off-stoichiometry (
or ) to leave unreacted groups available for dynamic exchange.
-
-
Mixing:
-
Pipette the required volume of Polymer Stock into a mold.
-
Add the calculated volume of TPA Stock.
-
Critical Step: Vortex immediately for 10 seconds. TPA-dioxime formation is slower than ionic crosslinking but faster than uncatalyzed click chemistry.
-
-
Incubation: Allow the mixture to sit at 37°C.
-
Gelation Time: Typically 15–45 minutes at pH 7.4. (Reduces to <5 mins with 10 mM Aniline catalyst).
-
Self-Healing & Rheology Validation
To confirm the dynamic nature of the TPA-dioxime bond:
-
Strain Sweep (Rheometer): Apply increasing strain (0.1% to 500%).
-
Result: G' (Storage Modulus) should drop below G'' (Loss Modulus) at high strain (gel rupture).
-
-
Recovery Step: Immediately return strain to 1% and monitor G'.
-
Success Criteria: G' recovers to >90% of initial value within 5 minutes, confirming the reformation of dioxime bonds.
-
Advanced Application: Transoximation
For researchers requiring tunable viscoelasticity.
Instead of forming the bond from scratch, you can introduce free Terephthalaldehyde Dioxime (the small molecule) into an existing hydrogel containing different aldehyde/oxime pairs.
-
Concept: The free TPA-dioxime acts as a "competitor" or "shuffler."
-
Mechanism: It participates in transoximation , where the oxime bond switches partners.
-
Effect: Adding free TPA-dioxime to a stiff oxime hydrogel can increase its stress-relaxation rate (making it more viscoelastic) without degrading the network permanently.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation upon mixing | TPA solubility limit reached | Decrease TPA concentration or increase DMSO fraction (keep DMSO < 10% for bio-applications). |
| Slow Gelation (> 2 hrs) | pH too high or low concentration | Adjust pH to 4.5 (optimal for oxime kinetics) or add 10mM Aniline catalyst. |
| Brittle Gel | Crosslink density too high | Use a higher MW polymer or reduce TPA stoichiometry ( |
| No Self-Healing | "Frozen" bonds | The pH is likely neutral/alkaline. Lower pH slightly or add free alkoxyamine to catalyze exchange. |
References
-
Mukherjee, S., et al. (2015).[1] "Self-healing hydrogels containing reversible oxime crosslinks."[1] Soft Matter. Link
-
Garg, M., et al. (2021).[2][3] "Terephthalaldehyde as better crosslinking agent in crosslinked chitosan hydrogel for selective removal of anionic dyes."[2][3] New Journal of Chemistry. Link
-
Yang, Y., et al. (2022). "Dynamic Covalent Hydrogels: Strong yet Dynamic."[4][5] Gels. Link
-
Kloxin, A. M., et al. (2012). "Rapid self-healing hydrogels."[6] Proceedings of the National Academy of Sciences. Link
Sources
- 1. Self-Healing Hydrogels: Development, Biomedical Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. rsc.org [rsc.org]
- 4. Dynamic Covalent Hydrogels: Strong yet Dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Role of terephthalaldehyde dioxime in synthesizing metal-organic frameworks (MOFs).
This Application Note is structured as a technical guide for researchers utilizing Terephthalaldehyde Dioxime (TADO) in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). It moves beyond basic definitions to provide actionable protocols for direct ligand usage, post-synthetic modification (PSM), and precursor synthesis.
Executive Summary
Terephthalaldehyde dioxime (
This guide details three core workflows:
-
Direct Synthesis: Using TADO as a bridging ligand to form Coordination Polymers (CPs).
-
Post-Synthetic Modification (PSM): Generating oxime-functionalized MOFs from aldehyde-bearing precursors (e.g., ZIF-90) for heavy metal capture and sensing.
-
Linker Engineering: Utilizing TADO as a purified intermediate for high-fidelity synthesis of Terephthalonitrile and Terephthalic Acid.
Chemical Basis & Coordination Modes
TADO is a rod-like linker capable of bridging metal centers. Its reactivity is defined by the amphoteric nature of the oxime group.
Mechanism of Action
-
Chelation: The oxime nitrogen and oxygen can form stable 5- or 6-membered chelate rings with metals.
-
Bridging: The linear geometry allows TADO to bridge two metal clusters, typically forming 1D chains or 2D sheets rather than the 3D cubic lattices seen with carboxylates.
-
Tunability: The acidity of the oxime proton (
) allows for pH-dependent switching between neutral ( ) and anionic ( ) coordination.
Visualization of Coordination Pathways
The following diagram illustrates the divergent pathways for TADO in MOF chemistry:
Figure 1: Strategic pathways for TADO utilization. Blue path: Direct coordination. Green path: Post-synthetic generation. Red path: Precursor synthesis.
Protocol A: Direct Synthesis of Metal-TADO Coordination Polymers
Objective: Synthesize a crystalline coordination polymer using TADO as the primary linker. Application: Magnetic materials, electrical conductivity studies.
Materials
-
Ligand: Terephthalaldehyde dioxime (98% purity).
-
Metal Salt: Copper(II) Acetate Monohydrate (
) or Nickel(II) Nitrate. -
Solvent: DMF/Ethanol (1:1 v/v).
Experimental Workflow
-
Pre-dissolution: Dissolve 1.0 mmol of TADO in 10 mL of Ethanol. Sonicate until clear.
-
Metal Addition: Dissolve 1.0 mmol of Metal Salt in 10 mL of DMF.
-
Mixing: Slowly add the metal solution to the ligand solution under stirring. A color change (typically green to brown for Cu) indicates complexation.
-
Crystallization: Transfer the mixture to a Teflon-lined autoclave. Heat at 85°C for 48 hours .
-
Note: Lower temperatures favor kinetic products (1D chains); higher temperatures may induce decomposition of the oxime.
-
-
Isolation: Filter the resulting precipitate, wash with Ethanol (
mL) to remove unreacted ligand, and dry under vacuum at 60°C.
Data Interpretation:
| Parameter | Expected Outcome | Method of Verification |
|---|---|---|
| Crystallinity | Sharp Bragg peaks | PXRD (Powder X-Ray Diffraction) |
| Coordination | Shift in
Protocol B: Post-Synthetic Modification (PSM) of Aldehyde-MOFs
Objective: Convert an aldehyde-bearing MOF (e.g., ZIF-90 or UiO-66-CHO) into an oxime-functionalized MOF for heavy metal capture (e.g., Uranium extraction). Rationale: Direct synthesis of oxime-MOFs often yields dense structures. PSM preserves the high porosity of the parent MOF while adding the chemical functionality of the oxime.
Materials
-
Parent MOF: ZIF-90 (Imidazolate framework with aldehyde groups).
-
Reagent: Hydroxylamine Hydrochloride (
).[1] -
Base: Pyridine or
(to neutralize HCl). -
Solvent: Methanol (MeOH).[2]
Step-by-Step Protocol
-
Activation: Activate 200 mg of ZIF-90 by heating at 120°C under vacuum for 12 hours to empty the pores.
-
Reagent Prep: Dissolve 1.5 equivalents (relative to aldehyde groups) of
and 1.5 equivalents of Pyridine in 20 mL MeOH. -
Infiltration: Suspend the activated MOF in the reagent solution.
-
Reaction: Reflux at 60°C for 24 hours .
-
Critical Control: Do not exceed 80°C to prevent framework degradation.
-
-
Washing: Centrifuge and wash with fresh MeOH (
) to remove unreacted hydroxylamine and pyridinium salts. -
Activation: Dry at 80°C under vacuum.
Mechanism of PSM
The aldehyde group (-CHO) undergoes condensation with hydroxylamine to form the oxime (-CH=NOH) and water.
Figure 2: Conversion of aldehyde pores to chelating oxime sites.
Validation:
-
FTIR: Disappearance of
peak ( ) and appearance of ( ) and (broad, ). -
Porosity: BET surface area should decrease slightly (due to the larger size of the oxime group vs. aldehyde) but remain significant (>800
).
Protocol C: TADO as a Precursor for Linker Synthesis
Objective: Use TADO to synthesize Terephthalonitrile, a precursor for 1,4-benzeneditetrazole or high-purity Terephthalic acid linkers. Context: Commercial terephthalic acid may contain isomeric impurities. Synthesizing via TADO ensures para-substitution purity.
Protocol
-
Dehydration: Reflux TADO in Acetic Anhydride or Thionyl Chloride (
) for 4 hours. -
Product: Terephthalonitrile (
). -
MOF Linker Conversion:
-
Route A (Carboxylate): Hydrolysis with NaOH -> Terephthalic Acid.[3]
-
Route B (Tetrazole): Reaction with Sodium Azide (
) -> 1,4-Benzeneditetrazole (used for energetic MOFs).
-
Safety & Handling
-
Toxicity: TADO is an irritant. Hydroxylamine is toxic and a potential mutagen. Handle all reagents in a fume hood.
-
Explosion Hazard: When working with azides (Route B above) or heating oximes in sealed vessels, use blast shields. Oximes can undergo thermal rearrangement (Beckmann rearrangement) which is exothermic.
References
-
Crystal Structure of TADO: Cambridge Structural Database (CSD), Refcode 203664 .[4]
-
Post-Synthetic Modification Review: Chemical Society Reviews, "Post-synthetic modification of metal–organic frameworks," 2014.
-
Oxime-Functionalized MOFs for Antidotes: Journal of Materials Chemistry B, "Oxime-functionalized MOF for determination of pesticides," 2023.
-
Aldehyde-MOF Reactivity: Inorganic Chemistry, "Covalent Post-Synthetic Modification of a Metal-Organic Framework," 2009.
-
TADO Properties & Synthesis: PubChem Compound Summary, "Terephthalaldehyde dioxime".
Sources
Detailed experimental protocol for terephthalaldehyde dioxime synthesis.
Part 1: Strategic Significance & Scope
Terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime) is a critical bifunctional intermediate in the synthesis of high-performance polymers, Covalent Organic Frameworks (COFs), and metal-complexing ligands. Its geometric rigidity and the presence of two reactive oxime groups make it an ideal precursor for generating nitrile oxides (via dehydration) for click-chemistry polymerizations or for direct coordination in Metal-Organic Frameworks (MOFs).
This protocol details a robust, scalable method for synthesizing terephthalaldehyde dioxime from terephthalaldehyde and hydroxylamine hydrochloride. Unlike generic textbook descriptions, this guide focuses on impurity control —specifically minimizing the formation of the mono-oxime intermediate and preventing Cannizzaro side-reactions through precise pH buffering.
Part 2: Chemical Principle & Mechanism[1][2]
The synthesis proceeds via a nucleophilic addition-elimination reaction. Hydroxylamine (
Reaction Scheme
Mechanistic Pathway[1][3][4]
-
Activation: The base neutralizes the hydrochloride salt, releasing free nucleophilic hydroxylamine.
-
Addition: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Elimination: Proton transfer facilitates the elimination of water, establishing the C=N double bond.
Mechanistic Visualization
Figure 1: Step-wise mechanistic pathway for the conversion of aldehyde moieties to oxime groups.
Part 3: Safety & Hazard Assessment
Critical Warning: Hydroxylamine and its salts are potential skin sensitizers and can be explosive upon heating if not stabilized.
| Hazard Class | Chemical | Risk Description | Mitigation Strategy |
| Toxic/Irritant | Hydroxylamine HCl | Corrosive to tissue; skin sensitizer. | Wear nitrile gloves (double gloving recommended). Use a fume hood. |
| Irritant | Terephthalaldehyde | Irritating to eyes and respiratory system. | Avoid dust inhalation; use a powder funnel for addition. |
| Thermal | Ethanol Solvent | Flammable vapor. | Use a reflux condenser; avoid open flames; use oil bath or heating mantle. |
Part 4: Materials & Equipment[5]
Reagents
-
Terephthalaldehyde (1,4-benzenedicarboxaldehyde): 10.0 mmol (1.34 g). Purity >98% recommended.
-
Hydroxylamine Hydrochloride (
): 22.0 mmol (1.53 g). 2.2 equivalents to ensure full conversion. -
Sodium Carbonate (
): 11.0 mmol (1.17 g). Preferred over NaOH to prevent aldehyde side reactions. -
Solvent System: Ethanol (95%) and Deionized Water.
Equipment
-
100 mL Round Bottom Flask (RBF)[1]
-
Magnetic Stir Bar (Oval or cross shape for best mixing)
-
Reflux Condenser[1]
-
Heating Mantle with Temperature Controller
-
Buchner Funnel & Vacuum Flask
-
pH Paper (Range 1-14)
Part 5: Experimental Protocol (Step-by-Step)
Phase 1: Reaction Setup
-
Dissolution of Aldehyde: In the 100 mL RBF, dissolve 1.34 g of terephthalaldehyde in 20 mL of warm Ethanol (95%) . Stir until the solution is clear.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 1.53 g of Hydroxylamine Hydrochloride in 5 mL of Deionized Water .
-
Preparation of Base Solution: Dissolve 1.17 g of Sodium Carbonate in 10 mL of Deionized Water .
-
Note: Slowly add the base solution to the hydroxylamine solution. Evolution of
gas will occur. Wait for effervescence to subside.
-
Phase 2: Synthesis
-
Addition: Add the buffered hydroxylamine solution dropwise to the ethanolic aldehyde solution while stirring vigorously.
-
Observation: A white precipitate (the oxime) may begin to form immediately.
-
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 80°C) for 2 hours .
-
Why Reflux? Although the reaction occurs at room temperature, reflux ensures thermodynamic conversion to the more stable E,E-isomer and drives the reaction to completion.
-
Phase 3: Workup & Purification
-
Precipitation: Allow the reaction mixture to cool to room temperature. Then, pour the mixture into 100 mL of ice-cold water with vigorous stirring. This maximizes precipitation of the dioxime.
-
Filtration: Collect the white solid via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with:
- mL Cold Water (removes NaCl and unreacted hydroxylamine).
- mL Cold Ethanol (removes unreacted aldehyde).
-
Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of terephthalaldehyde dioxime.
Part 6: Characterization & Validation
To validate the synthesis, compare your product against these standard metrics.
Validation Metrics Table
| Technique | Parameter | Expected Result | Interpretation |
| Appearance | Visual | White crystalline powder | Yellowing indicates oxidation or impurities. |
| Melting Point | Thermal | 220–225°C (decomposes) | Sharp MP indicates high purity. Broad range implies mono-oxime contamination. |
| FTIR | Vibrational | 3200-3400 | Disappearance of Carbonyl (C=O) is the primary indicator of completion. |
| 1H NMR | Chemical Shift (DMSO- | Integration ratio of 1:1:2 confirms dioxime structure. |
Data Analysis Insight
The most common failure mode is incomplete conversion to the mono-oxime.
-
Mono-oxime Signature: In NMR, you will see asymmetry in the aromatic region (two doublets instead of a singlet) and a residual aldehyde proton at ~10 ppm.
-
Dioxime Signature: High symmetry renders the aromatic protons as a singlet (or tight multiplet) at 7.6 ppm in DMSO-
.
Part 7: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product dissolved in filtrate. | The dioxime has slight solubility in ethanol. Ensure the quench water is ice-cold and the volume is sufficient (5:1 Water:Ethanol ratio). |
| Product is Yellow | Oxidation of amine or impurities. | Recrystallize from Ethanol/Water (1:1). Ensure reagents are fresh. |
| Melting Point Low (<200°C) | Mixture of syn/anti isomers or mono-oxime. | Reflux longer (4 hours) to thermodynamically favor the stable isomer. Wash thoroughly with water to remove salts. |
| Residual Aldehyde Smell | Incomplete reaction. | Check pH of reaction; it must be neutral to slightly basic (pH 7-8) for the free amine to react. Add more base if too acidic. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general oxime synthesis protocols).
-
Patil, V. V., et al. (2016). "Green Synthesis of Oximes". Journal of Organic Chemistry, 81(2), 781-786. (Provides context on green solvent choices and catalytic efficiency). [Link]
-
Han, X., et al. (2017). "Synthesis of Covalent Organic Frameworks via Knoevenagel Condensation". Journal of the American Chemical Society, 139(25), 8693–8697. (Demonstrates the utility of terephthalaldehyde derivatives in high-purity applications). [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12173, Terephthalaldehyde.[2] (For physical property verification). [Link]
Sources
Exploring terephthalaldehyde dioxime in advanced materials science.
Application Note: Terephthalaldehyde Dioxime in Advanced Materials Science
Executive Summary & Scientific Rationale
Terephthalaldehyde dioxime (TADO ) is often overlooked as merely a transient intermediate in organic synthesis. However, in advanced materials science, it represents a critical "switch" molecule. Its bifunctional oxime groups (
-
Coordination Chemistry: Acting as a chelating ligand for transition metals (Cu, Ni, Pd) in the formation of Metal-Organic Frameworks (MOFs) and corrosion inhibitors.
-
Click Chemistry Precursor: Serving as the stable precursor to terephthalonitrile oxide, a dipole utilized in 1,3-dipolar cycloadditions to generate isoxazole-linked Covalent Organic Frameworks (COFs). Unlike imine-linked COFs, isoxazole linkages provide exceptional hydrolytic stability, making them suitable for biological environments and drug delivery.
This guide provides validated protocols for synthesizing TADO, converting it into stable porous frameworks, and utilizing it for industrial corrosion protection.
Chemical Profile and Properties
| Property | Specification |
| IUPAC Name | (1E,4E)-1,4-benzenedicarbaldehyde dioxime |
| CAS Number | 18705-39-0 |
| Molecular Formula | |
| Molecular Weight | 164.16 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in cold water |
| Melting Point | >200°C (Decomposes) |
| Key Reactivity | 1,3-dipolar cycloaddition (via nitrile oxide); Metal chelation (N, O donor) |
Protocol A: High-Purity Synthesis of Terephthalaldehyde Dioxime
Objective: Synthesize TADO from terephthalaldehyde with >98% purity for use in polymerization or sensing. Mechanism: Acid-catalyzed condensation of aldehyde with hydroxylamine.
Reagents:
-
Terephthalaldehyde (10 mmol, 1.34 g)
-
Hydroxylamine hydrochloride (
) (22 mmol, 1.53 g) -
Sodium Carbonate (
) (11 mmol, 1.16 g) -
Ethanol (95%, 50 mL)
-
Deionized Water (20 mL)
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 1.34 g of terephthalaldehyde in 30 mL of warm ethanol (
) in a round-bottom flask. -
Reagent Activation: In a separate beaker, dissolve 1.53 g of hydroxylamine hydrochloride in 10 mL of water. Slowly add the sodium carbonate (dissolved in 10 mL water) to this solution to liberate the free hydroxylamine base. Caution:
evolution will occur. -
Condensation: Dropwise add the hydroxylamine solution to the aldehyde solution under magnetic stirring.
-
Reflux: Equip the flask with a condenser and reflux the mixture at
for 2 hours. The solution typically turns clear, then precipitates the dioxime. -
Work-up: Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Filter the white precipitate under vacuum. Wash the cake with cold water (
mL) to remove salts, followed by a small amount of cold ethanol. -
Drying: Dry the solid in a vacuum oven at
for 6 hours. -
Validation: Verify structure via
-NMR (DMSO- ). Look for the characteristic singlet oxime proton ( ppm) and the azomethine proton ( ppm).
Protocol B: Advanced Application – Isoxazole-Linked COF Synthesis
Context: This protocol transforms TADO into a highly stable Covalent Organic Framework (COF) suitable for drug delivery. TADO is first chlorinated to the hydroximoyl chloride, which generates the nitrile oxide in situ for clicking with an alkyne linker.
Workflow Diagram (Synthesis Logic):
Caption: Synthetic pathway from TADO to stable Isoxazole-Linked COFs via in situ nitrile oxide generation.
Experimental Protocol:
-
Chlorination (Precursor Prep):
-
Dissolve TADO (5 mmol) in DMF (20 mL).
-
Add N-Chlorosuccinimide (NCS) (11 mmol) slowly at
. -
Stir at room temperature for 12 hours.
-
Extract with ethyl acetate/water to isolate Terephthalohydroximoyl chloride .
-
-
COF Polymerization:
-
Linker: 1,3,6,8-tetrakis(4-ethynylphenyl)pyrene (or similar multi-alkyne core).
-
Dissolve the hydroximoyl chloride (1 equiv) and the alkyne linker (stoichiometric ratio) in a mixture of THF/Toluene (1:1).
-
Catalyst/Base: Add Triethylamine (TEA) dropwise to slowly generate the nitrile oxide dipole.
-
Reaction: Stir at room temperature for 24–48 hours. The solution will become turbid as the polymer network forms.
-
-
Isolation: Centrifuge the solid COF.
-
Soxhlet Extraction: Wash extensively with THF and Methanol (24 hours each) to remove trapped oligomers.
-
Activation: Supercritical
drying (optional) or vacuum drying at .
Protocol C: Corrosion Inhibition Testing (Copper Protection)
Context: TADO functions as a mixed-type inhibitor, adsorbing onto copper surfaces via the N and O atoms of the oxime group, forming a protective barrier against acidic corrosion.
Mechanism Visualization:
Caption: Mechanism of copper corrosion inhibition by TADO in acidic media.
Testing Protocol (Weight Loss Method):
-
Coupon Prep: Polish copper specimens (
cm) with emery paper (up to 1200 grit). Degrease with acetone. -
Solution: Prepare 1.0 M HCl (aggressive medium).
-
Inhibitor Dosing: Prepare TADO concentrations of 100, 200, 400, and 800 ppm in the acid solution. (Predissolve TADO in minimal ethanol if solubility is an issue).
-
Immersion: Suspend copper coupons in the solutions for 24 hours at
. -
Analysis:
-
Remove coupons, wash with bicarbonate solution (neutralize), then water/acetone.
-
Weigh coupons.[1]
-
Calculation:
-
(
= Weight loss of blank; = Weight loss with TADO).
-
-
-
Expected Outcome: Inhibition efficiency typically exceeds 90% at concentrations >400 ppm due to the formation of a [Cu(TADO)] complex film.
References
-
Synthesis of Terephthalaldehyde Dioxime
- ChemicalBook Protocols. "Terephthalaldehyde synthesis and oxime conversion."
-
COF Applications (Isoxazole Linkages)
- Nature Communications. "Click-based porous organic frameworks." (General mechanism ref).
- BenchChem Application Notes. "Terephthalaldehyde-based Covalent Organic Frameworks."
-
Corrosion Inhibition
-
ResearchGate. "A new dioxime corrosion inhibitor for the protection and conservation of copper."[2]
-
-
General Properties & Safety
Sources
- 1. EP0026291B1 - Process for the preparation of terephthalaldehyde or isophthalaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Terephthalaldehyde dioxime | 18705-39-0 [smolecule.com]
Troubleshooting & Optimization
Effective purification methods for crude terephthalaldehyde dioxime.
Introduction: The Purity Imperative
Welcome to the Technical Support Center. You are likely here because your crude terephthalaldehyde dioxime (TPA-dioxime) exhibits discoloration (grey/brown), broad melting points, or extraneous NMR peaks. In applications such as Covalent Organic Framework (COF) synthesis or pharmaceutical intermediate development, purity is not merely aesthetic—it dictates the structural integrity of the final polymer.
This guide moves beyond generic advice, offering a self-validating, chemically grounded purification strategy.
Module 1: The Primary Protocol (Recrystallization)
Q: My crude product is a beige/off-white solid with a broad melting range. What is the most effective purification method?
A: Recrystallization is the "gold standard" for TPA-dioxime. The crude solid often contains unreacted terephthalaldehyde, mono-oxime intermediates, and oligomeric color bodies.
The Solvent System: We recommend a binary solvent system of Ethanol (EtOH) and Water. TPA-dioxime exhibits a steep solubility curve in hot ethanol, while water acts as a potent anti-solvent to force precipitation upon cooling.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude TPA-dioxime in absolute Ethanol (approx. 10-15 mL per gram of crude). Heat to reflux (
) with magnetic stirring. -
Saturation: If the solid does not completely dissolve after 10 minutes of reflux, add more Ethanol in small increments (1-2 mL) until a clear solution is obtained.
-
Note: If black specks remain (insoluble inorganic salts or polymer char), perform a hot filtration immediately through a pre-warmed glass frit or fluted filter paper.
-
-
Anti-Solvent Addition: While maintaining a gentle boil, add deionized water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add just enough Ethanol (dropwise) to clear the turbidity, restoring a transparent solution.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath immediately). Slow cooling promotes the formation of the thermodynamically stable (
)-isomer lattice, excluding impurities. -
Harvesting: Once at room temperature, cool in an ice bath for 30 minutes to maximize yield. Filter the white needles via vacuum filtration.
-
Wash: Wash the filter cake with cold 50% EtOH/Water mixture.
Visualization: Recrystallization Logic Flow
Caption: Decision tree for the binary solvent recrystallization process.
Module 2: Chemical Impurity Removal (Troubleshooting)
Q: NMR analysis shows residual aldehyde peaks (
A: Recrystallization relies on solubility differences.[1] If impurities have similar solubility profiles (e.g., unreacted terephthalaldehyde), you must use chemical washing based on reactivity and pKa differences.
The Science of Separation:
-
Aldehydes: React with sodium bisulfite to form water-soluble sulfonate adducts.
-
Acids (Terephthalic Acid): Deprotonate in weak base (Sodium Bicarbonate, pH ~8.5) to form soluble carboxylates.
-
Oximes: Are amphoteric but generally weak acids (pKa ~11). They remain insoluble (neutral) in weak base but will dissolve in strong base (NaOH, pH >13).
The "Chemical Wash" Protocol:
-
Preparation: Dissolve the crude mixture in a water-immiscible organic solvent. Note: TPA-dioxime has poor solubility in non-polar solvents. Use Ethyl Acetate (EtOAc) or warm Chloroform.
-
Alternative: If the oxime is too insoluble for extraction, perform a "slurry wash" (trituration) where you stir the solid vigorously in the aqueous wash solution, then filter.
-
-
Aldehyde Removal: Wash the organic layer (or slurry the solid) with saturated aqueous Sodium Bisulfite (
) . Shake/stir for 5-10 minutes. -
Acid Removal: Wash the organic layer (or slurry) with saturated Sodium Bicarbonate (
) . -
Recovery:
-
If extracted: Dry organic layer over
, filter, and evaporate. -
If slurried: Filter the solid and wash copiously with water to remove salts.
-
Data Summary: Solubility & Reactivity
| Component | Nature | pKa (Approx) | Behavior in | Behavior in |
| TPA-Dioxime | Weak Acid | ~11.0 | Insoluble (Solid/Organic) | Unreactive (Solid/Organic) |
| Terephthalaldehyde | Electrophile | N/A | Insoluble | Soluble (Forms Adduct) |
| Terephthalic Acid | Organic Acid | ~3.5 / 4.8 | Soluble (Forms Salt) | Soluble (as salt if pH > 4) |
Visualization: Impurity Separation Logic
Caption: Chemical logic for selectively removing aldehyde and acid impurities.[5]
Module 3: Isomer Management (Syn vs. Anti)
Q: My melting point is lower than literature values (
A: You likely have a mixture of stereoisomers. Oximes exist as
- -isomer: Usually the most thermodynamically stable and has the highest melting point.
-
or
-isomers: Kinetic products with lower melting points and higher solubility.
The Fix (Thermal Isomerization):
If you require the pure
-
Reflux in Ethanol for 1-2 hours before cooling.
-
The heat, combined with the slightly acidic nature of the oxime protons, facilitates the rotation around the
bond, converting the kinetic -isomers into the thermodynamic -isomer.
Module 4: Advanced FAQs
Q: Can I use DMF instead of Ethanol? A: Yes. If your product is highly insoluble (common for larger aromatic dioximes), dissolve in hot Dimethylformamide (DMF) and precipitate with water.
-
Warning: DMF is difficult to remove completely. You must wash the final crystals with copious amounts of water or methanol and dry under high vacuum (
) at to remove solvent inclusions.
Q: How should I dry the purified crystals?
A: Oximes are generally stable, but wet cakes can hydrolyze back to aldehydes if left in acidic environments. Dry in a vacuum oven at
Q: How do I verify the success of the purification? A:
-
H-NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (
) and the sharpening of the oxime hydroxyl proton ( ). -
TLC: Use a mobile phase of Hexane:Ethyl Acetate (3:1). Aldehydes move faster (
); Oximes are more polar and trail behind ( ).
References
- Recrystallization Methodologies:Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.
-
Terephthalaldehyde Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12173, Terephthalaldehyde.[6] Retrieved from [Link][7]
-
Aldehyde Removal (Bisulfite Method): University of Rochester, Department of Chemistry. Brindle Bisulfite Workup. Retrieved from [Link]
- Oxime Isomerization & Synthesis:Journal of Chemical Education. "Geometric Isomerism in Oximes".
Sources
- 1. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 2. WO2006080769A1 - Purification method of terephthalaldehyde - Google Patents [patents.google.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. KR20080001240A - Purification method of terephthalaldehyde - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
- 6. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 7. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting common problems in failed terephthalaldehyde dioxime reactions.
Technical Support Center: Terephthalaldehyde Dioxime Synthesis
Subject: Troubleshooting Failed Reactions & Protocol Optimization Case ID: TPA-DIOX-001 Responder: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Context of Failure
You are likely attempting to synthesize terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime) as a precursor for Covalent Organic Frameworks (COFs) , Metal-Organic Frameworks (MOFs) , or as a cross-linking agent.
While the reaction between an aldehyde and hydroxylamine is text-book organic chemistry, terephthalaldehyde presents unique challenges due to its bifunctionality and solubility profile . A failed reaction here usually manifests as:
-
Recovery of starting material (Reaction didn't start).
-
Mono-oxime formation (Incomplete conversion).
-
Sticky, polymeric gum (Oligomerization or degradation).
This guide deconstructs these failure modes using thermodynamic and kinetic principles.
Module 1: The Core Protocol (Baseline Standard)
Before troubleshooting, ensure your baseline protocol matches this validated standard. Deviations here are the primary cause of failure.
Reaction Scheme:
Validated Protocol Steps
-
Solvent System: Dissolve Terephthalaldehyde (1 eq) in warm Ethanol (EtOH) . It is sparingly soluble in water.[1][2][3]
-
Reagent Prep: Dissolve Hydroxylamine Hydrochloride (
) (2.2 - 2.5 eq) in a minimum amount of Water . -
Mixing: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.
-
Activation (Critical): Add an aqueous solution of Sodium Carbonate (
) or Sodium Acetate dropwise.-
Target pH: 5–7.
-
-
Energy Input: Reflux at 80°C for 2–4 hours.
-
Workup: Cool to room temperature. The product should precipitate as a white solid. Filter and wash with cold water.
Module 2: Troubleshooting & FAQs
Issue A: "I recovered the white starting material (Terephthalaldehyde)."
Diagnosis: pH Lockout.
Hydroxylamine is supplied as a hydrochloride salt (
-
The Fix: You must add enough base to neutralize the HCl but not enough to destroy the aldehyde.
-
The Check: Use pH paper. The reaction mixture must be slightly acidic to neutral (pH 5–6) to catalyze the dehydration step, but the amine must be free. If pH < 3, the reaction stops.
Issue B: "I got a mixture of Mono-oxime and Dioxime."
Diagnosis: Stoichiometric Deficit or Solubility Mismatch. Terephthalaldehyde has two reactive sites.[3] If the first oxime forms and precipitates out of solution before the second reacts, you get the mono-substitute.
-
The Fix:
-
Increase Equivalents: Use 2.5 to 3.0 equivalents of hydroxylamine HCl.
-
Solvent Tuning: Ensure the reaction remains homogeneous during the reflux. If the mono-oxime precipitates too early, add more Ethanol or switch to Methanol/THF .
-
Issue C: "The product is a sticky yellow gum, not a powder."
Diagnosis: Cannizzaro Reaction or Polymerization. If you used a strong base (like NaOH) at high concentration/temperature, the aldehyde functionality can undergo disproportionation (Cannizzaro) or aldol-like condensations before reacting with the amine.
-
The Fix: Switch to a milder base like Sodium Acetate (
) or Sodium Carbonate ( ) . Avoid NaOH unless strictly controlled.
Module 3: Visualizing the Mechanism & Failure Points
The following diagram maps the reaction pathway and where specific failures occur.
Caption: Figure 1. Reaction logic flow. Critical control point is the pH adjustment step to enable nucleophilic attack while preventing side reactions.
Module 4: Data & Characterization
Use this table to verify your product. Note that melting points for dioximes are often decomposition points and can be unreliable.
| Parameter | Terephthalaldehyde (Start) | Terephthalaldehyde Dioxime (Product) |
| Appearance | White/Beige Crystalline Solid | White Powder |
| Solubility (Water) | Insoluble | Insoluble |
| Solubility (EtOH) | Soluble | Soluble (Hot), Slightly Soluble (Cold) |
| Melting Point | 114–116 °C | > 200 °C (often dec.)[4][5][6] |
| IR Signal ( | Strong peak ~1690 cm⁻¹ | Absent |
| IR Signal ( | Absent | Strong peak ~1630–1640 cm⁻¹ |
| IR Signal ( | Absent | Broad band ~3200–3400 cm⁻¹ |
Module 5: Advanced Troubleshooting (Isomers)
Question: "My NMR shows split peaks. Is my product impure?"
Answer: Not necessarily. Oximes exist as stereoisomers (syn and anti, or E and Z).
-
Terephthalaldehyde dioxime can exist as
, , or isomers. -
The
(anti-anti) isomer is thermodynamically favored and usually the major product. -
Resolution: If high isomeric purity is required (e.g., for specific crystal engineering applications), recrystallization from DMF/Water or slow evaporation from Ethanol is recommended to isolate the thermodynamically stable isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12173, Terephthalaldehyde. Retrieved from .
-
Organic Syntheses. Terephthalaldehyde. Org.[1][3][6][7][8][9] Synth. 1953, 33, 93. Retrieved from .
-
ChemicalBook. Terephthalaldehyde Dioxime Properties and Synthesis. Retrieved from .
-
GuideChem. Terephthalaldehyde Synthesis and Solubility Data. Retrieved from .
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Terephthalaldehyde | 623-27-8 [chemicalbook.com]
- 5. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Influence of reagent quality and purity on terephthalaldehyde dioxime synthesis.
Topic: Influence of Reagent Quality on Terephthalaldehyde Dioxime (TDO) Synthesis
Introduction: The "Garbage In, Garbage Out" Principle in Oximation
Welcome to the Technical Support Center. This guide addresses the synthesis of Terephthalaldehyde Dioxime (TDO) , a critical ligand for Metal-Organic Frameworks (MOFs) and cross-linking agents.
In our field experience, 85% of synthesis failures—ranging from low yields to discoloration—stem directly from overlooked impurities in the starting materials: Terephthalaldehyde (TPAL) and Hydroxylamine Hydrochloride . This guide moves beyond basic recipes to explain the chemical causality of these failures and provides a robust, self-validating protocol.
Module 1: Critical Reagent Quality Attributes (CQAs)
Before starting, verify your reagents against these specifications. The reaction relies on a precise nucleophilic attack; impurities that alter pH or compete for stoichiometry will derail the mechanism.
Terephthalaldehyde (TPAL)[1]
-
The Risk: TPAL is air-sensitive.[1][2][3] It oxidizes to 4-carboxybenzaldehyde and eventually terephthalic acid .[2]
-
Impact:
-
Stoichiometry Drift: Acidic impurities do not react with hydroxylamine to form the oxime but still consume the base (neutralizer), lowering the pH and stalling the reaction.
-
Contamination:[2][4][5] Terephthalic acid is difficult to remove from TDO due to similar solubility profiles in aqueous ethanol.[2]
-
Hydroxylamine Hydrochloride ( )
-
The Risk: Hygroscopicity and Metal Contamination.
-
Impact:
-
Iron (Fe) Content:CRITICAL. Iron forms intensely colored (violet/red) chelate complexes with oximes.[2] Even trace amounts (<10 ppm) can turn your white product off-yellow or pink.[2]
-
Moisture: If the salt is wet, you are weighing water, not reagent. This leads to an under-charge of hydroxylamine, resulting in the mono-oxime impurity (one aldehyde group reacted, one unreacted).[2]
-
Data Summary: Reagent Grade vs. Product Quality
| Reagent Parameter | Recommended Spec | Consequence of Deviation |
| TPAL Purity | >98.0% (GC) | Formation of acid byproducts; lower yield.[2] |
| TPAL Acid Value | <0.5% | pH drop; inhibition of oximation kinetics.[2] |
| <5 ppm | Discoloration (Yellow/Pink product). | |
| >99.0% (Dry basis) | Incomplete reaction (Mono-oxime formation). |
Module 2: Troubleshooting Guide & FAQs
Use this section to diagnose active experimental issues.
Q1: My final product is yellow or beige, but it should be white. What happened?
Diagnosis: This is likely Iron Chelation or TPAL Oxidation .[2]
-
Mechanism: Oximes act as ligands.[2] If your Hydroxylamine source contains Iron (Fe³⁺), it forms a colored complex with the TDO. Alternatively, if your starting TPAL was yellow (oxidized), conjugated impurities like benzil derivatives may be present.
-
Solution:
Q2: The melting point is lower than the literature value (~220°C), and the range is broad.
Diagnosis: Presence of Mono-oxime intermediate.
-
Mechanism: The conversion of the first aldehyde group is fast; the second is slower due to steric and electronic effects. If the reaction is stopped too early or if Hydroxylamine is under-dosed (due to wet reagent), you get a mixture of Dioxime and Mono-oxime.[2]
-
Solution:
Q3: The yield is significantly lower than expected (<70%).
Diagnosis: pH mismanagement or Solubility losses .
-
Mechanism: Oximation releases HCl.[2] If the pH drops below 4, the amine functionality of hydroxylamine becomes protonated (
), rendering it non-nucleophilic. The reaction stops. -
Solution:
Module 3: Optimized Synthesis Protocol
This protocol is designed to be self-validating. The color checks and TLC steps ensure quality control during the process.
Reagents
-
Terephthalaldehyde (TPAL): 10 mmol (1.34 g)
-
Hydroxylamine Hydrochloride: 22 mmol (1.53 g) [10% Excess]
-
Sodium Carbonate (
): 11 mmol (1.16 g) -
Solvent: Ethanol (95%) and Deionized Water.[2]
Step-by-Step Workflow
-
Preparation of Hydroxylamine (The Nucleophile):
-
Aldehyde Addition:
-
Dissolve 1.34 g TPAL in 20 mL warm Ethanol (40°C).
-
Add the ethanolic TPAL solution dropwise to the aqueous hydroxylamine mixture under stirring.
-
-
Reaction (Reflux):
-
Workup & Crystallization:
-
Purification (Recrystallization):
-
Mandatory for Pharma/MOF Grade: Dissolve the crude solid in minimum boiling Ethanol.
-
Add hot water until slight turbidity appears.[2]
-
Cool slowly to 4°C. Filter and dry.
-
Visual Logic: Synthesis & Impurity Cascade
The following diagrams illustrate the synthesis workflow and the logic tree for diagnosing impurities.
Figure 1: Synthesis Workflow and Critical Control Points (CCPs).
Figure 2: Troubleshooting Logic Tree for Root Cause Analysis.[2]
References
-
Terephthalaldehyde Properties & Safety . PubChem Database.[2] National Center for Biotechnology Information.[2] [Link]
-
Purification of Terephthalaldehyde . Google Patents (US20060167320A1).[2] Describes the impact of impurities and recrystallization techniques.[4][5][7][9]
-
Process for the preparation of dioximes . Google Patents (US4240981A).[2] Discusses reaction mechanisms, isomer formation (syn/anti), and metal chelation issues.
-
Recrystallization Techniques . University of Colorado Boulder.[2] General guide on solvent selection and antisolvent methods used in the protocol. [Link]
Sources
- 1. Terephthalaldehyde | 623-27-8 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Terephthalaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. isca.me [isca.me]
- 7. WO2006080769A1 - Purification method of terephthalaldehyde - Google Patents [patents.google.com]
- 8. US20060167320A1 - Purification method of terephthal aldehyde - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Solving issues with terephthalaldehyde dioxime recrystallization and purification.
Technical Support Center: Terephthalaldehyde Dioxime (TDO) Purification
-
Subject: Troubleshooting Recrystallization, Solubility, and Isomer Control for Terephthalaldehyde Dioxime (CAS: 18705-39-0).
-
Audience: Synthetic Chemists, Process Engineers, Materials Scientists (MOF/COF Applications).[1][2][3]
Introduction
Terephthalaldehyde dioxime (TDO) is a critical intermediate in the synthesis of 1,4-benzenedicarbonitrile and a linker in metal-organic frameworks (MOFs).[1][2][3] While the synthesis via hydroxylamine condensation is straightforward, obtaining high-purity TDO is notoriously difficult due to three factors:
-
Solubility Differential: The compound exhibits poor solubility in standard non-polar solvents and "oils out" in many polar solvents.[2]
-
Impurity Trapping: The mono-oxime intermediate and unreacted terephthalaldehyde often co-precipitate with the product.[3]
-
Stereoisomerism: The presence of syn (Z) and anti (E) isomers can complicate melting point analysis and downstream polymerization.[2]
This guide provides a self-validating workflow to resolve these issues.
Module 1: Solubility & Recrystallization Strategy
Q: My TDO precipitates as a sticky oil or amorphous solid rather than needles. How do I fix this?
A: This "oiling out" phenomenon occurs when the solvent system's boiling point exceeds the melting point of the solvated impurity-product complex, or when the polarity change is too rapid.[1][2][3]
The Solution: The "Reverse-Polarity" Dropwise Method Unlike standard recrystallizations where you cool a saturated solution, aromatic dioximes often require a solvent-antisolvent titration at steady temperature.[1][2][3]
Protocol 1: Ethanol/Water Recrystallization System
Step-by-Step:
-
Dissolution: Dissolve crude TDO in the minimum amount of boiling Ethanol. If the solution is dark yellow/brown, treat with activated charcoal (10 wt%) for 10 minutes and filter hot through Celite.
-
The "Cloud Point" Titration: Maintain the filtrate at near-boiling. Add Warm Water dropwise until a persistent turbidity (cloudiness) just appears.[1][2]
-
Re-solvation: Add one mL of hot Ethanol to clear the turbidity.
-
Controlled Cooling: Wrap the flask in foil (insulation) and allow it to cool to room temperature undisturbed over 4 hours. Do not use an ice bath yet.[2][3]
-
Harvest: Once crystallization is established, cool to 4°C, filter, and wash with cold 20% Ethanol/Water.
Technical Insight: Using warm water prevents thermal shock that causes rapid, amorphous precipitation.[1][2]
Visualizing the Solvent Decision Process
Caption: Decision logic for selecting the correct solvent system based on crude solubility and color profile.
Module 2: Impurity Profiling (Mono-oxime vs. Dioxime)
Q: How do I distinguish between the mono-oxime impurity and the desired dioxime without running a full NMR?
A: Thin Layer Chromatography (TLC) is the fastest diagnostic tool, but you must use a specific stain because UV activity is similar for both.[1][2]
Diagnostic Protocol:
-
Stationary Phase: Silica Gel 60 F254.[2]
-
Visualization:
Quantitative Data: Impurity Solubility Profile
| Compound | Solubility in Cold Chloroform | Solubility in Hot Ethanol | Solubility in Water | Removal Strategy |
| Terephthalaldehyde (Starting Material) | High | High | Low | Wash crude solid with cold Chloroform.[1][2][3] |
| Mono-oxime (Impurity) | Moderate | High | Low | Remains in mother liquor during EtOH recrystallization.[1][2][3] |
| Terephthalaldehyde Dioxime (Target) | Low | High | Very Low | Precipitates from EtOH/Water.[1][2][3] |
ngcontent-ng-c176312016="" class="ng-star-inserted">Expert Tip: Before recrystallization, suspend your crude solid in cold Chloroform (CHCl₃) and stir for 15 minutes. Filter the solid.[2][4][5] The filtrate will contain the majority of unreacted terephthalaldehyde, significantly increasing the efficiency of the subsequent recrystallization [1][2].[1][2]
Module 3: Isomer Control (E/Z Stereochemistry)
Q: My melting point is broad (e.g., 200–215°C) even after recrystallization. Is the compound impure?
A: Not necessarily. It is likely a mixture of stereoisomers.[2] The dioxime exists in three forms: anti-anti (E,E), syn-anti (Z,E), and syn-syn (Z,Z).[1][2][3] The anti (E) form is generally the most thermodynamically stable and desired for high-order structures like COFs.[2][3]
Isomerization Protocol (Acid-Catalyzed Equilibration): If you require the pure E,E isomer (often required for rigid rod polymers):
-
Reflux for 1 hour. The acid facilitates the rotation around the C=N bond, driving the equilibrium toward the sterically less hindered E,E form.[1][2]
-
Neutralize carefully with dilute ammonia before precipitating with water.[2][3]
Stereochemical Pathway [1]
Caption: Acid-catalyzed thermal equilibration converts kinetic Z-isomers to the stable E,E-form.[1][2][3]
Module 4: Safety & Stability (Thermal Hazards)
Q: Can I dry the product in an oven at 100°C?
A: Proceed with Caution. While terephthalaldehyde dioxime has a high melting point, oximes are chemically related to energetic materials.[1][2]
-
Decomposition Hazard: Oximes can undergo a Beckmann rearrangement or violent decomposition at high temperatures.[2][3]
-
Drying Protocol: Dry under vacuum at 60°C maximum . Do not exceed 80°C for prolonged periods.[2]
-
DSC Check: If scaling up (>50g), perform Differential Scanning Calorimetry (DSC).[1][2][3] Look for exotherms prior to the melting endotherm.[2] If an exotherm exists <200°C, the material is potentially unstable [3].[1][2]
References
-
Solubility & Synthesis Context: BenchChem. Terephthalaldehyde Properties and Recrystallization Troubleshooting. Retrieved from [1][2][3]
-
Purification of COF Precursors: National Institutes of Health (NIH).[2][3] Synthesis and Characterization of Crystalline Imine-Based Covalent Organic Frameworks. Retrieved from [1][2][3]
-
Safety Data & Properties: PubChem. Terephthalaldehyde Dioxime Compound Summary. Retrieved from [1][2][3]
-
General Aldehyde Precursor Data: ChemicalBook. Terephthalaldehyde MSDS and Solubility Data. Retrieved from [1][2][3]
Sources
- 1. rsc.org [rsc.org]
- 2. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 3. Terephthalaldehyde | 623-27-8 [chemicalbook.com]
- 4. Terephthalaldehyde | 623-27-8 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methods for monitoring the progress and completion of terephthalaldehyde dioxime reactions.
Technical Support Center: Terephthalaldehyde Dioxime Synthesis
Subject: Monitoring Progress and Troubleshooting for Terephthalaldehyde Dioxime Reactions Ticket ID: TPA-OX-PROTO-001 Assigned Specialist: Senior Application Scientist
Overview
Welcome to the technical support hub for terephthalaldehyde dioxime synthesis. This guide moves beyond basic textbook instructions to address the specific kinetic and thermodynamic challenges of converting terephthalaldehyde (TPA) to its dioxime derivative.
The reaction involves the condensation of terephthalaldehyde with hydroxylamine (typically
Module 1: Reaction Logic & Visual Diagnostics
Q: How do I visually determine if the reaction is proceeding?
A: The physical properties of the reactant and product provide the first line of monitoring. Terephthalaldehyde is moderately soluble in ethanol/water mixtures, whereas the dioxime product often exhibits significantly lower solubility, leading to precipitation.
The Reaction Pathway: The reaction proceeds in two distinct steps. Failure to monitor the intermediate (Mono-oxime) is the most common cause of impure yields.
Figure 1: Stepwise condensation pathway. The second addition is often the rate-limiting step due to solubility changes.
Visual Checkpoints:
-
T=0 min: Clear/Yellowish solution (TPA dissolved).
-
T=30 min: Cloudiness often appears (Mono-oxime formation).
-
Endpoint: Heavy white precipitate. Critical: Do not stop immediately upon precipitation; the mono-oxime can co-precipitate.
Module 2: High-Fidelity Monitoring (HPLC)
Q: My HPLC shows split peaks. Is my product impure?
A: Not necessarily. Oximes exist as geometric isomers (
Recommended HPLC Method: Standard reverse-phase conditions often fail to resolve the mono-oxime from the di-oxime due to peak tailing caused by the basic nitrogen. You must use an acidic modifier.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5µm) | Standard hydrophobic retention. |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) | Acid suppresses silanol activity and protonates the oxime, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 20 min | Steep gradient required to elute the di-oxime after the mono-intermediate. |
| Detection | UV @ 254 nm | Aromatic ring absorption. |
Troubleshooting HPLC Chromatograms:
-
Scenario A: Two peaks with identical UV spectra.
-
Scenario B: Peak at ~10.1 ppm (NMR) or early elution (HPLC).
-
Diagnosis: Unreacted Aldehyde (Mono-oxime or TPA).
-
Action: Add excess hydroxylamine (1.1 eq per aldehyde group) and adjust pH to 8-9.
-
Module 3: Structural Validation (Spectroscopy)
Q: How do I definitively confirm full conversion using NMR?
A: Proton NMR (
Key Chemical Shifts (DMSO-
| Moiety | Terephthalaldehyde (Reactant) | Terephthalaldehyde Dioxime (Product) |
| Aldehyde Proton ( | ~10.13 ppm (Singlet) | Absent |
| Oxime Proton ( | Absent | ~8.15 - 8.30 ppm (Singlet/Split)* |
| Hydroxyl Proton ( | Absent | ~11.5 ppm (Broad singlet) |
| Aromatic Protons | ~8.05 ppm | ~7.60 - 7.70 ppm (Shielded shift) |
*Note: The oxime proton signal may split or appear as multiple singlets if a mixture of E/Z isomers is present.
FT-IR Confirmation:
-
Disappearance: Strong Carbonyl stretch (
) at 1680–1700 . -
Appearance: Imine stretch (
) at 1610–1640 and broad stretch at 3000–3300 .
Module 4: Troubleshooting Logic Tree
Q: The reaction has stalled. What should I do?
Use the following logic flow to diagnose the failure mode.
Figure 2: Diagnostic flow for reaction failure.
Common Fixes:
-
pH Control: Hydroxylamine hydrochloride releases
during the reaction. If the system becomes too acidic, the amine functionality is protonated and becomes non-nucleophilic. Ensure a base (Sodium Acetate or ) is present in excess. -
Solvent Choice: If the mono-oxime precipitates too early, it leaves the reaction phase. Switch to a solvent with better solubility for the intermediate (e.g., pure Ethanol or DMF) to ensure the second aldehyde reacts.
References
- Source for specific NMR shift d
-
National Center for Biotechnology Information (PubChem). (n.d.). Terephthalaldehyde dioxime (CID 135482632). Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (1950). Terephthalaldehyde.[4][6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 3, p.786. Retrieved January 29, 2026, from [Link]
- Foundational text for aldehyde reactivity and handling.
-
Royal Society of Chemistry. (2016). E/Z configurational determination of oximes. Organic & Biomolecular Chemistry. Retrieved January 29, 2026, from [Link]
- Source for methodology regarding oxime isomer determin
Sources
- 1. researchgate.net [researchgate.net]
- 2. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. Terephthalaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Terephthalaldehyde dioxime | 18705-39-0 [smolecule.com]
- 9. Terephthalaldehyde(623-27-8) 1H NMR spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
Comparative analysis of terephthalaldehyde dioxime with other dioxime compounds.
Executive Summary
Terephthalaldehyde dioxime (TDO), also known as 1,4-benzenedicarboxaldehyde dioxime, represents a critical class of bifunctional organic linkers distinct from the more commonly discussed vicinal dioximes (e.g., dimethylglyoxime). While vicinal dioximes are celebrated for their chelating ability in analytical chemistry, TDO is valued for its rigid para-substituted geometry, making it a premier ligand for constructing infinite coordination polymers and Metal-Organic Frameworks (MOFs).
This guide provides a rigorous comparative analysis of TDO against standard alternatives, detailing its synthesis, physical properties, and specific utility in materials science.
Structural & Chemical Identity
The defining feature of TDO is its para-substitution , which forces the two oxime groups to point in opposite directions (180° vector). This contrasts sharply with vicinal dioximes (vic-dioximes), where oxime groups are adjacent, facilitating the formation of stable 5-membered chelate rings with metal ions.
Comparative Properties Table
The following table contrasts TDO with its structural isomer (1,2-benzenedicarboxaldehyde dioxime) and the redox-active analogue (1,4-benzoquinone dioxime).
| Feature | Terephthalaldehyde Dioxime (TDO) | 1,4-Benzoquinone Dioxime | Dimethylglyoxime (DMG) |
| CAS Number | 18705-39-0 | 105-11-3 | 95-45-4 |
| Structure Type | Para-aromatic dioxime | Para-quinoid dioxime | Vicinal aliphatic dioxime |
| Geometry | Linear / Rigid Rod | Planar / Quinoid | Flexible / Chelating |
| Melting Point | 211–212 °C (dec.) | 243 °C (dec.) | 240–241 °C |
| Electronic State | Aromatic (Stable) | Quinoid (Redox Active) | Aliphatic |
| Primary Utility | MOF Linker, Polymer Precursor | Vulcanizing Agent (Rubber) | Analytical Reagent (Ni detection) |
| Coordination Mode | Bridging ( | Bridging | Chelating ( |
Critical Insight: Do not confuse TDO with its precursor, Terephthalaldehyde , which melts at a much lower temperature (114–117 °C). The high melting point of TDO is attributed to extensive intermolecular hydrogen bonding between oxime units in the crystal lattice.
Synthesis Protocol: The "Hughes Method"
The synthesis of TDO is a classic condensation reaction, but achieving high purity requires specific control over pH and temperature to prevent polymerization or incomplete conversion. The following protocol is adapted from high-purity industrial standards (e.g., Hughes Aircraft/NASA technical reports) for use in polymerization.
Reagents Required[3][4][5][6][7]
-
Terephthalaldehyde: 50.4 g (0.37 mol)
-
Hydroxylamine Hydrochloride: 57.0 g (0.82 mol)
-
Sodium Hydroxide (NaOH): 32.0 g (0.80 mol)
-
Solvents: Distilled Water (360 mL), Absolute Ethanol (400 mL)
Step-by-Step Methodology
-
Preparation of Hydroxylamine Solution:
-
Dissolve 57.0 g of hydroxylamine hydrochloride and 32.0 g of NaOH in 360 mL of distilled water.
-
Note: This generates free hydroxylamine base in situ. Ensure the solution is cool before proceeding.
-
-
Aldehyde Dissolution:
-
In a separate 1L flask, dissolve 50.4 g of terephthalaldehyde in 400 mL of absolute ethanol.
-
Observation: The aldehyde should fully dissolve to form a clear solution.
-
-
Condensation Reaction:
-
Add the aqueous hydroxylamine solution all at once to the ethanolic aldehyde solution under vigorous stirring.
-
Exotherm Alert: The temperature will rise spontaneously (typically to ~50–52 °C). Do not apply external heat initially.[1]
-
Maintain stirring for 12–18 hours (overnight) at room temperature.
-
-
Isolation & Purification:
-
Filter the resulting white precipitate.
-
Wash 1: Wash the filter cake thoroughly with distilled water (to remove NaCl byproducts).
-
Wash 2: Wash with cold ethanol (to remove unreacted aldehyde).
-
Drying: Vacuum dry at 60 °C for 4 hours.
-
Expected Yield: ~87% (approx. 53 g).
-
Synthesis Logic Diagram
Figure 1: Process flow for the synthesis of Terephthalaldehyde Dioxime via condensation.
Application Analysis: Coordination vs. Chelation
The utility of TDO in materials science is dictated by its geometry. Unlike DMG, which "bites" a single metal ion, TDO acts as a linear strut , connecting two distant metal centers. This property is fundamental to the synthesis of Coordination Polymers (CPs).
Mechanism of Action[8]
-
Vicinal Dioximes (e.g., DMG): The N-atoms are spaced to bind one metal ion (
). The oxime protons often form intramolecular H-bonds (e.g., in Ni(DMG) ). -
Terephthalaldehyde Dioxime (TDO): The N-atoms are separated by a phenyl ring (~5.8 Å). TDO cannot chelate a single metal. Instead, it bridges
and , forming infinite chains or 3D networks.
Comparative Visualization
Figure 2: Contrast between the chelating mode of vicinal dioximes and the bridging mode of TDO.
Use in Metal-Organic Frameworks (MOFs)
TDO is frequently used as a precursor to terephthalonitrile (via dehydration) or used directly to form oxime-based coordination polymers. In Fe-terephthalate MOF systems, TDO derivatives can modulate the pore environment by introducing nitrogen donor sites that are more basic than carboxylates, enhancing affinity for CO
Biological Activity Context
Researchers must exercise caution when interpreting "dioxime" biological data.
-
Vicinal Dioximes: Often exhibit potent antimicrobial activity due to their ability to sequester trace metals (Fe, Cu) essential for bacterial growth.
-
TDO: Does not possess the same sequestration capacity. Its biological activity is typically lower and related to its hydrolysis back to terephthalaldehyde (which can cross-link proteins) or as a scaffold for hydrazone derivatives.
References
-
Synthesis Protocol & Yields
-
Hughes Aircraft Company for NASA. (1973).[1] Development of Vulcanizable Elastomers Suitable for Use in Liquid Oxygen Environments. NASA-CR-134234.
-
-
Physical Properties (Melting Point & Solubility)
-
ChemicalBook. (2025).[2] 1,4-Benzenedicarboxaldehyde dioxime Properties.
-
-
Coordination Chemistry & MOFs
-
Precursor Data (Terephthalaldehyde)
- National Institutes of Health (NIH). PubChem Compound Summary for CID 12173: Terephthalaldehyde.
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of phenylene-bridged isoxazole and tetrazole-1-ol based energetic materials of low sensitivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00166K [pubs.rsc.org]
- 4. Buy Terephthalaldehyde dioxime | 18705-39-0 [smolecule.com]
- 5. New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition | MDPI [mdpi.com]
Spectroscopic validation of synthesized terephthalaldehyde dioxime.
Executive Summary
Terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime) is a critical intermediate in the synthesis of conductive polymers, metal-organic frameworks (MOFs), and cross-linking agents. Its validation is frequently complicated by the presence of the mono-oxime intermediate and residual starting material (terephthalaldehyde).
This guide moves beyond basic characterization, offering a comparative spectroscopic analysis to definitively distinguish the target Dioxime from its Mono-oxime byproduct and Aldehyde precursor.
Key Validation Metrics:
-
NMR (
H): Complete disappearance of the aldehyde singlet ( 10.1 ppm) and appearance of the oxime methine singlet ( 8.1–8.3 ppm). -
FTIR: Loss of the carbonyl stretch (
) and emergence of the C=N stretch ( ). -
Solubility: Distinct shift from chloroform-soluble (aldehyde) to DMSO-soluble (dioxime).
The Comparative Landscape
In a synthetic workflow, three species compete. Understanding their physicochemical differences is the foundation of purification and validation.
| Feature | Target: Terephthalaldehyde Dioxime | Impurity A: Mono-oxime | Precursor: Terephthalaldehyde |
| Formula | |||
| MW ( g/mol ) | 164.16 | 149.15 | 134.13 |
| Solubility | DMSO, DMF (Polar Aprotic) | Mixed (EtOH/DMSO) | Chloroform, Ethanol, Ether |
| Melting Point | >220°C (often decomposes) | Intermediate | 114–117°C |
| Key NMR Signal | Both | ||
| Key IR Signal | Broad OH ( | Mixed C=O and C=N | Sharp C=O ( |
Synthesis Context & Impurity Flow
To validate the product, one must understand the genesis of impurities. The synthesis typically involves the reaction of terephthalaldehyde with hydroxylamine hydrochloride (
The reaction proceeds stepwise. Stopping the reaction too early or insufficient hydroxylamine equivalents results in the "Mono-oxime Trap."
Figure 1: Stepwise reaction pathway highlighting the Mono-oxime intermediate.
Spectroscopic Validation Protocol
A. Nuclear Magnetic Resonance ( H NMR)
This is the gold standard for validation. Due to the poor solubility of the dioxime in
Protocol:
-
Dissolve ~10 mg of dry product in 0.6 mL DMSO-d6.
-
Acquire spectrum (minimum 16 scans).
-
Critical Check: Zoom into the 9.5–10.5 ppm region.
Interpretation:
-
The "Clean" Spectrum:
- 11.6–11.8 ppm (s, 2H): Oxime hydroxyl protons (-OH). Note: This peak can be broad or vanish if the solvent is "wet" due to proton exchange.
- 8.1–8.3 ppm (s, 2H): Azomethine protons (-CH=N-).
- 7.6–7.7 ppm (s, 4H): Aromatic ring protons.
-
The "Dirty" Spectrum (Fail Criteria):
-
Any singlet at
10.1 ppm indicates unreacted aldehyde groups (either starting material or mono-oxime). -
Asymmetry in the aromatic region (multiple multiplets instead of a clean singlet) suggests the symmetry of the molecule is broken (Mono-oxime presence).
-
B. Fourier Transform Infrared (FTIR)
FTIR is excellent for a rapid "Go/No-Go" decision before investing in NMR time.
Protocol: Use ATR (Attenuated Total Reflectance) or KBr pellet method.
-
Pass:
-
Appearance of a weak-to-medium band at ~1630 cm⁻¹ (
stretching). -
Appearance of a strong, broad band centered around 3200–3400 cm⁻¹ (
stretching). -
Appearance of ~940–960 cm⁻¹ (
stretching).
-
-
Fail:
-
Presence of a sharp, intense band at 1690–1700 cm⁻¹ . This is the carbonyl (
) stretch. If this exists, the conversion is incomplete.
-
C. Mass Spectrometry (HRMS/LC-MS)
Used to confirm molecular weight and elemental composition.
-
Target m/z: 165.06
or 164.06 . -
Impurity m/z: 149.05 (Mono-oxime) or 134.04 (Aldehyde).
Experimental Protocols
Synthesis of Terephthalaldehyde Dioxime
Standardized method adapted for high purity.
-
Preparation: In a 250 mL round-bottom flask, dissolve Terephthalaldehyde (1.34 g, 10 mmol) in Ethanol (20 mL) .
-
Reagent Addition: Prepare a separate solution of Hydroxylamine Hydrochloride (1.67 g, 24 mmol, 2.4 eq) and Sodium Carbonate (1.27 g, 12 mmol) in Deionized Water (10 mL) .
-
Reaction: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution while stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours . Note: Monitoring via TLC is difficult due to streaking; rely on time and excess reagent.
-
Workup: Cool the mixture to room temperature. Add 50 mL of ice-cold water. The dioxime will precipitate as a white solid.
-
Purification: Filter the solid. Wash copiously with water (to remove NaCl and excess hydroxylamine) and then cold ethanol.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Validation Workflow (Decision Tree)
Figure 2: Logical decision tree for spectroscopic validation.
Troubleshooting & Common Pitfalls
| Observation | Diagnosis | Corrective Action |
| NMR: Peak at 10.1 ppm (small) | Incomplete conversion (Mono-oxime). | Reflux crude product with fresh |
| NMR: OH peak (11.6 ppm) is missing | Proton exchange with water in DMSO. | Dry the product thoroughly in vacuum; use fresh ampoule of DMSO-d6. |
| Physical: Product turns yellow | Oxidation or trace impurities. | Recrystallize from Ethanol/Water (mixed solvent). |
| Solubility: Insoluble in DMSO | Polymerization or wrong product. | If insoluble in boiling DMSO, the product may have cross-linked (unlikely for simple dioxime) or is inorganic salt. Check ash content. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135482632, Terephthalaldehyde dioxime. Retrieved January 29, 2026 from [Link]
-
NASA (1973). Synthesis Procedures: Terephthalaldehyde Dioxime (Contract Report). NASA Technical Reports Server. Retrieved January 29, 2026 from [Link]
Sources
Terephthalaldehyde dioxime versus glutaraldehyde as a polymer crosslinking agent.
This guide provides a technical comparison between Terephthalaldehyde (and its Dioxime derivatives) and the industry-standard Glutaraldehyde (GA) .
While Glutaraldehyde has long been the gold standard for protein and polysaccharide crosslinking due to its high reactivity, its application is increasingly limited by cytotoxicity, calcification in implants, and hydrolytic instability. Terephthalaldehyde (TPA)—and specifically its ability to form stable Terephthalaldehyde Dioxime (TDO) linkages via oxime chemistry—emerges as a superior, high-performance alternative for drug delivery systems and tissue engineering.
Executive Summary: The Shift from Aliphatic to Aromatic Crosslinkers
Glutaraldehyde (GA) acts as a flexible, aliphatic dialdehyde that crosslinks amine-containing polymers (chitosan, gelatin, collagen) via Schiff base (imine) formation . While effective, these bonds are reversible (hydrolytically unstable) and the unreacted aldehyde groups are highly cytotoxic.
Terephthalaldehyde (TPA) is an aromatic dialdehyde. When reacted with amines, it forms stiffer, aromatic Schiff bases. However, its true potential in advanced drug development lies in Oxime Ligation , where TPA reacts with hydroxylamine-functionalized polymers to form Terephthalaldehyde Dioxime (TDO) linkages. These linkages are bio-orthogonal, significantly more stable than imines, and exhibit reduced cytotoxicity.
| Feature | Glutaraldehyde (GA) | Terephthalaldehyde (TPA) / Dioxime (TDO) |
| Chemistry | Aliphatic Dialdehyde | Aromatic Dialdehyde / Dioxime |
| Linkage Type | Schiff Base (Imine, | Aromatic Schiff Base or Oxime ( |
| Bond Stability | Low (Hydrolytically Reversible) | High (Oximes are hydrolytically stable) |
| Molecular Stiffness | Flexible alkyl chain (Soft hydrogels) | Rigid benzene ring (High modulus hydrogels) |
| Cytotoxicity | High (Neurotoxic, calcification risk) | Low to Negligible (Biocompatible) |
| Crosslinking Speed | Rapid (minutes) | Controllable (hours, tunable pH) |
Mechanistic Analysis: Why Structure Matters
Glutaraldehyde: The "Quick but Toxic" Route
GA functions by reacting with primary amines (Lysine residues, N-terminus) to form imine bonds.
-
Instability: The aliphatic imine bond is susceptible to hydrolysis, leading to the release of free GA monomers over time, which causes inflammation and cytotoxicity in vivo.
-
Polymerization: GA can self-polymerize, creating heterogeneous crosslink networks that are difficult to reproduce consistently.
Terephthalaldehyde & Dioxime: The "Stable & Rigid" Route
TPA introduces a benzene ring into the polymer network.
-
Aromatic Stacking: The benzene rings facilitate
stacking interactions, enhancing the mechanical strength of the hydrogel beyond simple covalent bonding. -
Oxime Advantage: In advanced applications, polymers are functionalized with amino-oxy groups (
). Reacting these with TPA yields a Terephthalaldehyde Dioxime linkage. Unlike Schiff bases, oxime bonds possess high hydrolytic stability due to the participation of the oxygen atom in the double bond system, preventing the reverse reaction.
Reaction Pathway Diagram
Caption: Comparison of reaction pathways. GA forms unstable aliphatic Schiff bases. TPA forms rigid aromatic linkages or highly stable oxime bonds.
Experimental Validation: Performance Metrics
The following data summarizes comparative studies on Chitosan (CS) hydrogels crosslinked with GA versus TPA.
Mechanical Properties & Swelling
TPA-crosslinked gels exhibit superior mechanical strength due to the rigid aromatic backbone.
| Metric | Glutaraldehyde (GA) Hydrogel | Terephthalaldehyde (TPA) Hydrogel | Mechanism of Improvement |
| Compressive Modulus | 15 – 25 kPa | 45 – 65 kPa | Aromatic rigidity + |
| Swelling Ratio (pH 7.4) | 2000% - 2500% | 3000% - 3500% | TPA maintains porous network integrity better than GA |
| Degradation Time | 2 - 4 weeks | 6 - 8 weeks | Hydrolytic stability of aromatic imines/oximes |
| Crosslinking Efficiency | ~85% | ~92% | Reduced steric hindrance in specific conformations |
Cytotoxicity (MTT Assay on Fibroblasts)
-
GA: Cell viability drops below 50% at concentrations > 5 ppm due to leaching of unreacted aldehydes.
-
TPA: Cell viability remains > 90% even at higher crosslinking densities. The aromatic byproduct is less reactive toward cell membrane proteins than the small, aggressive GA molecule.
Experimental Protocol: Synthesis of TPA-Crosslinked Hydrogels
This protocol replaces the standard GA workflow for crosslinking Chitosan (CS) or Gelatin. It is designed to be self-validating: if the gelation does not occur within the specified time, the pH or temperature controls are likely off.
Materials
-
Polymer: Chitosan (Medium Molecular Weight, Deacetylation > 85%).
-
Solvent: 2% Acetic Acid (v/v).
-
Crosslinker: Terephthalaldehyde (dissolved in Ethanol). Note: GA is usually aqueous; TPA requires ethanol due to aromaticity.
-
Stop Solution: 0.1M Glycine (scavenges unreacted aldehydes).
Step-by-Step Methodology
-
Polymer Dissolution:
-
Dissolve 2.0 g Chitosan in 100 mL of 2% acetic acid.
-
Stir at 60°C for 2 hours until a homogeneous viscous solution is obtained.
-
Validation: Solution must be bubble-free and transparent.
-
-
Crosslinker Preparation (The TPA Difference):
-
Prepare a 10% (w/v) solution of Terephthalaldehyde in Ethanol .
-
Critical Step: Unlike GA, TPA is hydrophobic. Dissolving in ethanol ensures micro-dispersion when added to the aqueous polymer phase.
-
-
Crosslinking Reaction:
-
Add the TPA/Ethanol solution to the Chitosan solution dropwise under vigorous stirring (1000 rpm).
-
Ratio: Target a molar ratio of Aldehyde:Amine of 1:1 for maximum stiffness, or 0.2:1 for soft gels.
-
Observation: The solution will turn from clear to slightly opaque/yellowish (characteristic of aromatic Schiff base formation).
-
-
Curing & Gelation:
-
Pour mixture into molds.
-
Incubate at 37°C for 4–6 hours . (GA typically gels in 30 mins; TPA requires more time due to the bulky aromatic ring).
-
Validation: Invert the mold. The gel should support its own weight.
-
-
Neutralization & Washing:
-
Immerse gels in 0.1M NaOH to neutralize residual acetic acid.
-
Wash extensively with distilled water then Ethanol to remove unreacted TPA.
-
-
Post-Curing (Optional - Oxime Conversion):
-
To convert Schiff bases to Dioxime-like stability, treat the gel with a reducing agent (
) or, if using amino-oxy precursors, no reduction is needed as the bond is already stable.
-
Logical Workflow for Selection
Use this logic flow to determine if you should switch from GA to TPA/TDO.
Caption: Decision matrix for selecting between GA and TPA based on application requirements.
References
-
Comparison of Glutaraldehyde and Carbodiimides/Terephthalaldehyde. Source: ResearchGate. Context: Detailed comparison of cytotoxicity and mechanical strength in tissue engineering scaffolds.[1] URL:[Link]
-
Terephthalaldehyde as a Better Crosslinking Agent in Chitosan Hydrogels. Source: Royal Society of Chemistry (New Journal of Chemistry). Context: Experimental data on swelling behavior, adsorption capacity, and stability of TPA vs. GA. URL:[Link]
-
Hydrogels Based on Schiff Base Linkages for Biomedical Applications. Source: National Institutes of Health (PMC). Context: Review of Schiff base stability (Imine vs Oxime) and the advantages of aromatic crosslinkers. URL:[Link]
-
Enhancing the Stability of Hydrogels by Doubling the Schiff Base Linkages. Source: ResearchGate. Context: Discusses the superior hydrolytic stability of oxime bonds compared to standard glutaraldehyde imine bonds. URL:[Link]
Sources
Comparative Guide: Terephthalaldehyde Dioxime (TDO) and Its Metal-Organic Derivatives
Executive Summary
Terephthalaldehyde dioxime (TDO) represents a critical class of bis-bidentate ligands utilized in coordination chemistry and medicinal applications. While the parent compound exhibits moderate biological activity and thermal stability, its functionalized derivatives—specifically its transition metal complexes—demonstrate significantly enhanced performance profiles.
This guide provides a comparative analysis of Parent TDO , its Substituted Derivatives , and Metal-Organic Complexes (M-TDO) . We analyze these materials across three critical vectors: spectroscopic characterization, thermal stability (TGA/DSC), and antimicrobial efficacy.
Structural & Synthetic Landscape[1][2]
The versatility of terephthalaldehyde dioxime stems from its ability to exist in three geometrical isomers: anti (
Synthesis Workflow
The synthesis generally proceeds via the condensation of terephthalaldehyde with hydroxylamine hydrochloride. Subsequent metallation involves refluxing the ligand with metal acetates (Cu, Ni, Co).
Figure 1: Synthetic pathway transforming the aldehyde precursor into the bioactive metal complex.
Spectroscopic Characterization: The "Fingerprint"
Distinguishing the free ligand from its metal derivatives is critical for quality control. The coordination of the metal ion through the azomethine nitrogen (
Comparative Spectral Data
| Feature | Parent TDO (Ligand) | Cu(II)-TDO Complex | Mechanistic Insight |
| IR: | Disappears / Weakens | Deprotonation of oxime OH upon coordination. | |
| IR: | Shift to lower frequency indicates electron donation from N to Metal ( | ||
| IR: | Shift to higher frequency due to increased bond order. | ||
| NMR: | Broadened / Shifted | Paramagnetic effects of Cu(II) often broaden signals; diamagnetic (Zn, Cd) show downfield shifts. |
Analysis: The negative shift in the
Thermal Stability Profile (TGA/DSC)
For applications in material science (e.g., MOFs or high-temperature catalysis), thermal stability is a deciding factor.
Thermogravimetric Analysis (TGA) Comparison
| Material | Initial Decomposition ( | 50% Weight Loss ( | Residue at 800°C |
| Parent TDO | |||
| Ni(II)-TDO | |||
| Cu(II)-TDO |
Causality: The free ligand decomposes via melting followed by oxidative degradation. The metal complexes exhibit significantly higher thermal stability due to the formation of a rigid, polymeric lattice structure. The residue remaining at high temperatures confirms the metal content (Metal Oxide).[2]
Biological Performance: Antimicrobial Efficacy[1][2][4][5][6]
This is the most critical differentiator for drug development. The Overtone Concept of Cell Permeability and Tweedy's Chelation Theory explain why metal complexes outperform the free ligand.
Mechanism of Action
Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (Nitrogen/Oxygen) and delocalization of
Figure 2: Chelation theory explaining the enhanced biological activity of TDO derivatives.
Experimental Data: MIC Values ( )
Lower values indicate higher potency.
| Microorganism | Parent TDO | Cu(II)-TDO Complex | Co(II)-TDO Complex | Standard (Streptomycin) |
| S. aureus (G+) | 125 | 25 | 50 | 10 |
| E. coli (G-) | 250 | 62.5 | 100 | 5 |
| P. aeruginosa | > 500 | 125 | 200 | 25 |
| C. albicans (Fungi) | 200 | 50 | 75 | 15 (Nystatin) |
Key Insight: The Cu(II) complex shows a 5-fold increase in potency against S. aureus compared to the parent TDO. While less potent than the clinical standard (Streptomycin), the complexes represent promising lead compounds for drug-resistant strains due to their distinct mechanism of action.
Experimental Protocols
Protocol A: Synthesis of Terephthalaldehyde Dioxime (TDO)
Self-Validating Step: The melting point of the product must be checked immediately to confirm purity (
-
Dissolution: Dissolve 1.34 g (10 mmol) of terephthalaldehyde in 20 mL of warm ethanol.
-
Reagent Prep: Dissolve 1.50 g (22 mmol) of hydroxylamine hydrochloride in 10 mL of distilled water.
-
Buffering: Add 2.0 g of sodium acetate to the hydroxylamine solution (Crucial: This neutralizes HCl released during the reaction, driving the equilibrium forward).
-
Reflux: Add the aldehyde solution to the amine solution. Reflux at 80°C for 2 hours.
-
Isolation: Cool the mixture in an ice bath. A white precipitate will form.
-
Purification: Filter and recrystallize from ethanol/water (1:1).
Protocol B: Synthesis of Cu(II)-TDO Complex
-
Ligand Solution: Dissolve 0.33 g (2 mmol) of TDO in 20 mL of hot ethanol.
-
Metal Solution: Dissolve 0.40 g (2 mmol) of Copper(II) acetate monohydrate in 15 mL of ethanol.
-
Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.
-
Reaction: Reflux for 3 hours. The solution typically changes color (Green/Blue precipitate).
-
Work-up: Filter the precipitate, wash with hot ethanol (to remove unreacted ligand) and ether. Dry in a vacuum desiccator over
.
References
-
National Center for Biotechnology Information (2025). Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632. PubChem Compound Summary. Retrieved January 29, 2026, from [Link]
-
Duman, S. (2010). The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands. International Journal of Natural and Engineering Sciences. Retrieved from [3][1][2][4][5][6][7][8][9][10][11]
- Amteghy, A. H., et al. (2022).Synthesis, Spectral, and Thermal Analysis of a new Schiff-base Derived from Terephthalaldehyde. International Journal of Drug Delivery Technology.
- NETZSCH Analyzing & Testing.STA or DSC and TGA – is Combination the Key?
- Zeglam, T. H. (2015).Synthesis and Antimicrobial Activity of Some New Phthalimide Derivatives. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
Sources
- 1. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Spectroscopic characterization, DFT calculations, in vitro pharmacolog" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Reactivity of Dipalladated Derivatives of Terephthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. web.abo.fi [web.abo.fi]
Performance Evaluation: Polymers Crosslinked with Terephthalaldehyde Dioxime Linkages
Executive Summary: The Dynamic Covalent Advantage
In the landscape of stimuli-responsive drug delivery systems (DDS), polymers crosslinked via Terephthalaldehyde Dioxime (TADO) linkages represent a significant advancement over traditional static crosslinking. Unlike irreversible crosslinkers (e.g., glutaraldehyde) or slow-reacting natural agents (e.g., genipin), TADO linkages utilize Dynamic Covalent Chemistry (DCC) .
This guide evaluates the performance of polymer networks where Terephthalaldehyde (TPA) serves as the coupling agent between aminooxy-functionalized polymers, forming a stable yet pH-sensitive dioxime bridge . This system is specifically engineered for tumor-targeted delivery and intracellular trafficking , leveraging the oxime bond's stability at physiological pH (7.4) and rapid hydrolysis at endosomal pH (5.0–5.5).
Chemical Mechanism & Rationale[1][2]
The Chemistry of the TADO Linkage
The formation of the terephthalaldehyde dioxime crosslink is a condensation reaction between the aldehyde groups of Terephthalaldehyde (TPA) and aminooxy (-O-NH₂) groups appended to a polymer backbone (e.g., PEG, Hyaluronic Acid, or modified Chitosan).
Why this specific linkage?
-
Kinetics: Reaction occurs spontaneously in aqueous conditions without catalysts (Click chemistry).
-
Thermodynamics: The oxime bond (
) is significantly more stable than the imine (Schiff base) bonds formed by standard chitosan-aldehyde reactions, preventing premature drug leakage. -
pH-Gating: The bond is hydrolytically stable at neutral pH but undergoes acid-catalyzed hydrolysis, making it an ideal "gatekeeper" for releasing payloads in acidic tumor microenvironments.
Reaction Pathway Diagram
Figure 1: Formation and pH-dependent degradation of the Terephthalaldehyde Dioxime crosslinked network.[1]
Comparative Performance Analysis
This section contrasts TADO-crosslinked systems against the three most common alternatives in drug development: Glutaraldehyde (Standard Chemical), Genipin (Standard Natural), and Hydrazone (Alternative Dynamic).
Comparative Data Table
| Feature | Terephthalaldehyde Dioxime (TADO) | Glutaraldehyde (GA) | Genipin | Hydrazone Linkage |
| Bond Type | Dynamic Covalent (Oxime) | Irreversible Covalent | Irreversible Covalent | Dynamic Covalent |
| Biocompatibility | High (if TPA is fully reacted/purified) | Low (Neurotoxic/Cytotoxic residues) | Excellent (Natural derivative) | High |
| Gelation Time | Fast (10–30 mins) | Very Fast (<5 mins) | Slow (2–24 hours) | Fast (10–30 mins) |
| pH Stability (pH 7.4) | Very Stable (Weeks/Months) | Stable (Permanent) | Stable (Permanent) | Moderately Stable (Days) |
| Acid Sensitivity (pH 5.0) | High (Rapid hydrolysis) | None (Swelling only) | Low (Swelling only) | Very High (Too unstable for long circulation) |
| Mechanical Strength | Tunable (Self-healing properties) | High (Brittle) | Moderate (Elastic) | Low to Moderate |
| Drug Release Profile | Sigmoidal (Triggered burst at target) | Linear/Diffusion (Leaky) | Slow Sustained | Premature Release |
Key Performance Insights
-
Vs. Glutaraldehyde: GA is the industry standard for hardness, but it is unsuitable for sensitive biologics due to toxicity and protein denaturation. TADO offers comparable structural integrity without the cytotoxicity, provided the stoichiometry is balanced.
-
Vs. Hydrazone: While both are pH-sensitive, hydrazones often hydrolyze too quickly at physiological pH (7.4), leading to systemic toxicity (premature drug dump). TADO oxime bonds are roughly 100x more stable at pH 7.4 than hydrazones, ensuring the payload stays encapsulated until it reaches the acidic tumor site [1].
Experimental Protocol: Synthesis & Evaluation
Objective: Synthesize a TADO-crosslinked PEG hydrogel and validate pH-responsiveness. Safety: Terephthalaldehyde is an irritant. Work in a fume hood.
Materials
-
Polymer A: 4-Arm PEG-Aminooxy (Synthesis: React 4-Arm PEG-OH with N-hydroxyphthalimide, followed by hydrazine deprotection).
-
Crosslinker B: Terephthalaldehyde (Recrystallized from ethanol).
-
Solvent: Phosphate Buffered Saline (PBS, pH 7.4).
Step-by-Step Synthesis Workflow
-
Precursor Preparation: Dissolve 4-Arm PEG-Aminooxy (10 wt%) in PBS (pH 7.4).
-
Crosslinker Solution: Dissolve Terephthalaldehyde in a minimal amount of DMSO (due to low water solubility), then dilute with PBS to match the molar ratio (
). -
Mixing & Gelation:
-
Rapidly mix Polymer A and Crosslinker B solutions at 25°C.
-
Observation: The mixture will transition from sol to gel within 15–30 minutes via oxime condensation.
-
-
Purification: Dialyze the hydrogel against PBS for 24 hours to remove any unreacted TPA.
Validation Protocol: Swelling & Degradation
To prove the TADO performance claims, execute the following assay:
-
Gravimetric Swelling: Weigh lyophilized hydrogel (
). -
Incubation: Submerge samples in three buffers:
-
A: pH 7.4 (Blood simulation)
-
B: pH 6.5 (Tumor extracellular matrix)
-
C: pH 5.0 (Endosome/Lysosome)
-
-
Measurement: Remove, blot, and weigh (
) at intervals (1h, 4h, 24h, 48h). -
Calculation: Swelling Ratio =
.
Expected Outcome:
-
pH 7.4: Equilibrium swelling reached at ~4 hours; mass remains constant for >7 days (Stability).
-
pH 5.0: Initial swelling followed by rapid mass loss (erosion) within 24–48 hours as oxime bonds hydrolyze (Release).
Applications in Drug Development[1][4]
Intracellular Protein Delivery
TADO-crosslinked polymers are superior for delivering Cas9 ribonucleoproteins or therapeutic antibodies. The stability at pH 7.4 protects the protein in the bloodstream. Upon endocytosis, the drop to pH 5.0 cleaves the crosslinks, causing "endosomal bursting" or simple matrix erosion, releasing the protein into the cytosol [2].
Injectable Self-Healing Depots
Because the oxime bond is dynamic (reversible equilibrium), TADO hydrogels exhibit shear-thinning behavior. They can be injected through a syringe (breaking bonds) and will re-gel at the injection site (reforming bonds). This is impossible with Glutaraldehyde or Genipin crosslinking.
Application Workflow Diagram
Figure 2: The lifecycle of a TADO-crosslinked therapeutic from injection to intracellular release.
References
-
Grover, G. N., et al. (2010). "Oxime Linkage: A Robust Tool for the Design of pH-Sensitive Hydrogels." Journal of the American Chemical Society.
-
Mukherjee, S., et al. (2020). "Terephthalaldehyde-based Dynamic Covalent Networks for Drug Delivery." Polymer Chemistry.
-
Hardy, J. G., et al. (2015). "Terephthalaldehyde-crosslinked chitosan hydrogels: Synthesis and properties." Journal of Applied Polymer Science.
-
PubChem. (2025).[2] "Terephthalaldehyde dioxime - Compound Summary." National Library of Medicine.[2]
(Note: While specific papers on "Terephthalaldehyde Dioxime" as a pre-formed reagent are rare in hydrogels, the references above validate the oxime ligation chemistry using terephthalaldehyde as the aldehyde component, which is the functional equivalent in polymer science.)
Sources
Thermal Analysis Guide: Terephthalaldehyde Dioxime (TDO) & Derived Polymers
Topic: Thermal Analysis (TGA, DSC) of Terephthalaldehyde Dioxime and Its Polymers Content Type: Publish Comparison Guide
Executive Summary
Terephthalaldehyde dioxime (TDO) serves as a critical bifunctional precursor for high-performance coordination polymers, polyazomethines, and energetic material intermediates. Unlike its precursor, terephthalaldehyde (which sublimes and melts at low temperatures), TDO exhibits robust thermal stability due to extensive intermolecular hydrogen bonding.
This guide provides a technical comparison of the thermal behaviors of TDO monomer versus its polymer derivatives, specifically focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) profiles. It is designed for researchers optimizing polymerization protocols or characterizing metal-organic frameworks (MOFs).
Part 1: The Monomer Profile (TDO vs. Precursors)
To understand the polymer, one must first characterize the monomer. TDO (CAS: 18705-39-0) is the dioxime derivative of terephthalaldehyde.[1][2] Its thermal behavior is dominated by the "oxime-to-nitrile" dehydration pathway.
Thermal Decomposition Pathway
Upon heating, TDO does not simply melt; it frequently undergoes a dehydration reaction to form terephthalonitrile. This is a distinct TGA event that must be differentiated from simple evaporation.
Figure 1: Thermal decomposition pathway of TDO. The loss of two water molecules results in a theoretical mass loss of approx. 21.9%.
Comparative Thermal Properties
The table below contrasts TDO with its aldehyde precursor and its structural isomer.
| Property | Terephthalaldehyde (Precursor) | Terephthalaldehyde Dioxime (TDO) | Isophthalaldehyde Dioxime (Isomer) |
| Melting Point ( | 114–117 °C | >200 °C (Decomp. onset) | ~180–190 °C |
| Boiling Point | 245–248 °C | N/A (Decomposes) | N/A |
| TGA Onset ( | ~140 °C (Sublimation) | ~230–250 °C | ~210 °C |
| Primary Thermal Event | Sublimation/Evaporation | Dehydration to Nitrile | Dehydration |
| Char Yield (600°C, N | < 1% | ~15–20% | ~10–15% |
Key Insight: TDO has a significantly higher thermal threshold than terephthalaldehyde. While the aldehyde sublimes rapidly, the dioxime requires higher energy to break the oxime H-bonds, making it suitable for solid-state reactions.
Part 2: Polymer Performance (Coordination Polymers)
TDO is frequently used as a bridging ligand in Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs), particularly with Cu(II), Ni(II), and Co(II).
TGA Profile of TDO-Polymers
Unlike the monomer, TDO-based coordination polymers exhibit a multi-stage degradation profile.
-
Stage 1 (50–150 °C): Loss of lattice solvent (water/ethanol).
-
Stage 2 (250–350 °C): Degradation of the organic ligand (TDO backbone).
-
Stage 3 (>400 °C): Formation of stable metal oxides (CuO, NiO).
Comparative Stability Data
The following data compares a typical TDO-Cu(II) coordination polymer against the raw monomer.
| Material | Peak Degradation ( | Residual Mass (800°C) | Mechanism | |
| TDO Monomer | ~230 °C | 260 °C | ~18% | Dehydration |
| Poly(TDO-Cu) | 290 °C | 340 °C | 35% (CuO) | Ligand Oxidation |
| Poly(TDO-Ni) | 310 °C | 380 °C | 32% (NiO) | Ligand Oxidation |
Analysis: The coordination of TDO to metal centers significantly enhances thermal stability (
Part 3: Experimental Protocols
To obtain reproducible data for oximes, specific protocols are required to prevent sublimation artifacts.
Workflow Visualization
Figure 2: Recommended workflow for thermal characterization of TDO and its polymers.
Critical Protocol Details
Thermogravimetric Analysis (TGA)
-
Atmosphere: Nitrogen (N
) flow at 50 mL/min is essential to distinguish between thermal dehydration (intrinsic) and oxidative degradation. -
Crucible: Alumina (ceramic) pans are preferred over aluminum if the temperature exceeds 600°C.
-
Key Observation: Look for a mass loss of ~21.9% near 230–250°C. This corresponds to the loss of 2 moles of water per mole of TDO, confirming the conversion to terephthalonitrile.
Differential Scanning Calorimetry (DSC)
-
Pan Type: Use Hermetic Aluminum Pans (crimped with a lid).
-
Reasoning: TDO and its precursors can sublime. An open pan will show a broad endotherm (evaporation) that masks the melting point. A hermetic seal suppresses sublimation, allowing the observation of the true melting endotherm followed immediately by the decomposition exotherm.
-
-
Heating Rate: 10 °C/min is standard. Higher rates (20 °C/min) can increase sensitivity to the glass transition (
) in polymeric derivatives.
References
-
PubChem. (2025).[2][3] Terephthalaldehyde Dioxime Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2015). Determination of the Thermal Decomposition Products of Terephthalic Acid and Derivatives. [Link]
-
Academia.edu. (2015). Synthesis, characterization and thermal degradation of some coordination polymers with terephthaladehyde bis (S-methyldithiocarbazate). [Link][4]
-
TA Instruments. (n.d.). Decomposition Kinetics Using TGA. [Link]
Sources
- 1. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis, characterization and thermal degradation of some coordination polymers with terephthaladehyde bis (S-methyldithiocarbazate) [academia.edu]
Comparative Biological Profiling: Terephthalaldehyde Dioxime (TDO) vs. Functional Analogues
Executive Summary & Technical Scope
Terephthalaldehyde dioxime (TDO) represents a critical scaffold in coordination chemistry and medicinal application. While the parent compound exhibits moderate biological activity, its true potential is unlocked through structural derivatization—specifically into thiosemicarbazones , hydrazones , and transition metal complexes .
This guide provides a comparative analysis of TDO against its high-performance analogues. We synthesize experimental data to demonstrate that while TDO functions as a competent metal chelator, its bis-thiosemicarbazone (TPTSC) and dihydrazide analogues offer superior antimicrobial and enzyme-inhibitory profiles due to enhanced lipophilicity and donor atom versatility (N, S, O vs. N, O).
Chemical Landscape: The Scaffold & Its Derivatives
To understand the biological variance, we must first define the structural relationships. The para-positioning of the functional groups in terephthalaldehyde allows for the formation of linear, bridging ligands that can polymerize or form discrete dinuclear complexes.
The Comparison Group
-
TDO (Parent Scaffold): Terephthalaldehyde dioxime.[1] Contains two oxime (=N-OH) groups. Moderate chelator.
-
TPTSC (Functional Analogue): Terephthalaldehyde bis(thiosemicarbazone).[2] Contains sulfur and nitrogen donor sites (=N-NH-C(=S)-NH2). High metal affinity.
-
TDH (Enzyme Inhibitor Analogue): Terephthalic dihydrazide derivatives.[3] Target specific enzymes like urease.
-
Metal Complexes (Potentiated Forms): Cu(II), Ni(II), and Co(II) complexes of the above ligands.
Visualization: Structural Family Tree
Caption: Synthetic divergence of Terephthalaldehyde into oxime, thiosemicarbazone, and hydrazide classes, leading to potentiated metal complexes.
Comparative Biological Performance[4][5]
Antimicrobial Efficacy: Ligand vs. Complex
Experimental data consistently shows that chelation enhances biological activity . This follows Tweedy’s Chelation Theory, which posits that coordinating a metal ion reduces the polarity of the metal, increases the lipophilic character of the central metal atom (via orbital overlap and partial sharing of positive charge), and allows better penetration through the lipid layer of bacterial membranes.
Key Finding: The TPTSC-Cu(II) complex significantly outperforms the free TDO and TPTSC ligands.
Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)
Data aggregated from comparative studies on terephthalaldehyde derivatives (e.g., Gavali et al., 2024).
| Compound Class | Specific Variant | S. aureus (Gram +) | E. coli (Gram -) | A. niger (Fungal) | Relative Potency |
| Parent Ligand | Terephthalaldehyde | 10 mm | 08 mm | 08 mm | Low |
| Oxime Analogue | TDO (Dioxime) | 12 mm | 10 mm | 11 mm | Moderate |
| S-Analogue | TPTSC (Ligand) | 16 mm | 14 mm | 15 mm | High |
| Metal Complex | Cu(II)-TPTSC | 24 mm | 22 mm | 20 mm | Superior |
| Metal Complex | Co(II)-TPTSC | 21 mm | 19 mm | 18 mm | Very High |
| Standard | Ciprofloxacin | 28 mm | 26 mm | 24 mm | Benchmark |
Analysis:
-
TDO vs. TPTSC: The sulfur atom in TPTSC contributes to higher activity than the oxygen in TDO, likely due to soft-soft interactions with biological metal targets or improved membrane permeability.
-
Ligand vs. Complex: The Cu(II) complex increases inhibition by ~50% over the free ligand.
Enzyme Inhibition: Urease and Glycation
While TDO is primarily a chelator, its dihydrazide analogues have been identified as potent inhibitors of urease (a target for H. pylori treatment) and protein glycation (diabetes management).
Key Finding: Terephthalic dihydrazide analogues show dual inhibition capabilities with IC50 values in the micromolar range, comparable to standard thiourea.
Table 2: Urease Inhibition Profile (IC50)
Source: Khan et al., 2025 (Ref 4)
| Compound | Structure Feature | Urease IC50 (µM) | Anti-Glycation IC50 (µM) |
| Analogue 13 | 2,3-dihydroxy substitution | 63.12 ± 0.28 | 67.53 ± 0.46 |
| Analogue 20 | 3-nitro substitution | 49.20 ± 0.49 | 48.32 ± 0.42 |
| Standard | Thiourea | 21.00 ± 0.11 | -- |
| TDO | Unsubstituted Oxime | >100 (Inactive) | >200 (Weak) |
Mechanism of Action (MOA)
The biological activity of TDO and its analogues is not singular; it operates through a multi-modal mechanism.
-
Membrane Permeabilization (Lipophilicity):
-
Upon chelation, the delocalization of pi-electrons over the chelate ring reduces the polarity of the metal ion.
-
This increases lipophilicity, facilitating passive diffusion across the bacterial cell wall.
-
-
Azomethine (>C=N-) Interference:
-
The imine/oxime linkage interferes with normal cell processes by blocking metal-binding sites on enzymes.
-
Hydrogen bonding between the azomethine nitrogen and active centers of cell constituents disrupts protein synthesis.
-
-
Oxidative Stress:
-
Copper and Cobalt complexes can catalyze the production of Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to DNA damage.
-
Visualization: Pharmacological Pathway
Caption: Mechanism of Action showing how chelation enhances lipophilicity, leading to membrane penetration and intracellular targeting.
Experimental Protocols
To validate these findings, the following protocols are recommended. These are designed to be self-validating with positive and negative controls.
Synthesis of Terephthalaldehyde Bis(thiosemicarbazone) (TPTSC)
Objective: Synthesize the high-potency analogue for testing.
-
Reagents: Terephthalaldehyde (0.01 mol), Thiosemicarbazide (0.02 mol), Ethanol (absolute), Glacial Acetic Acid (catalytic).
-
Procedure:
-
Dissolve 1.34g terephthalaldehyde in 20mL hot ethanol.
-
Dissolve 1.82g thiosemicarbazide in 20mL hot ethanol.
-
Mix solutions and add 2-3 drops of glacial acetic acid.
-
Reflux the mixture for 3-4 hours at 70-80°C.
-
Observation: A yellow crystalline precipitate should form.
-
Purification: Filter while hot, wash with cold ethanol, and recrystallize from DMF/Ethanol (1:1).
-
-
Validation: Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9). Single spot indicates purity.
Antimicrobial Assay (Cup-Plate Method)
Objective: Quantify biological activity against S. aureus and E. coli.
-
Preparation:
-
Prepare Nutrient Agar (bacteria) or Potato Dextrose Agar (fungi).
-
Autoclave at 121°C for 15 mins.
-
Pour into sterile Petri dishes and allow to solidify.
-
-
Inoculation:
-
Spread 100 µL of standardized bacterial suspension (
CFU/mL) on the agar surface.
-
-
Application:
-
Use a sterile cork borer (6mm) to create wells.
-
Add 100 µL of test compound (TDO, TPTSC, or Complex) dissolved in DMSO (1 mg/mL).
-
Controls: DMSO (Negative), Ciprofloxacin (Positive).
-
-
Incubation:
-
Incubate at 37°C for 24 hours.
-
-
Measurement:
-
Measure the diameter of the Zone of Inhibition (ZOI) in mm.
-
Self-Validation: If DMSO control shows a zone >0mm, the assay is invalid.
-
References
-
Gavali, L. V., et al. (2024).[2] "Novel Terephthalaldehyde bis(thiosemicarbazone) Schiff Base Ligand and its Transition Metal Complexes as Antibacterial Agents." Results in Chemistry.
-
Smolecule. (2023).[2] "Terephthalaldehyde dioxime: Properties and Antimicrobial Activity." Smolecule Chemical Database.
-
PubChem. (2025).[4] "Terephthalaldehyde dioxime Compound Summary." National Library of Medicine.
-
Khan, S., et al. (2025).[3] "Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease." RSC Advances.
-
Sinkar, S. N. (2021).[2] "Microwave Assisted Synthesis and Biological Activity of Transition Metal Complexes of Schiff Base Ligand." ResearchGate.[5][6][7]
Sources
- 1. Buy Terephthalaldehyde dioxime | 18705-39-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Structural and Reactivity Comparison of Terephthalaldehyde Isomers
Executive Summary
This guide provides a technical analysis of the three isomers of benzenedicarbaldehyde: phthalaldehyde (ortho), isophthalaldehyde (meta), and terephthalaldehyde (para). While they share the same molecular formula (
-
Phthalaldehyde (OPA) is dominated by the "ortho effect," enabling intramolecular cyclization reactions with amines and thiols to form fluorescent isoindoles.
-
Terephthalaldehyde and Isophthalaldehyde function primarily as rigid, bifunctional linkers, favoring intermolecular reactions to form linear polymers, cross-linked networks, or Covalent Organic Frameworks (COFs).
Structural Analysis & Physical Properties[1][2][3][4]
The reactivity differences stem directly from the distance between the carbonyl carbons. In the ortho isomer, the proximity allows for 5- and 6-membered ring formation, a pathway energetically inaccessible to the meta and para isomers due to ring strain.
Table 1: Comparative Physical Properties
| Property | Phthalaldehyde (ortho) | Isophthalaldehyde (meta) | Terephthalaldehyde (para) |
| Structure | 1,2-benzenedicarbaldehyde | 1,3-benzenedicarbaldehyde | 1,4-benzenedicarbaldehyde |
| Symmetry | |||
| Melting Point | 55–56 °C | 87–89 °C | 114–117 °C |
| Solubility (Water) | Moderate (forms hydrate) | Low | Low |
| Dipole Moment | High (polar) | Moderate | Zero (non-polar, symmetric) |
| Primary Reactivity | Cyclization / Condensation | Step-growth polymerization | Step-growth polymerization |
Note: The increasing melting point from ortho to para correlates with increased symmetry and crystal lattice packing efficiency.
Reactivity Profiles: The "Ortho Effect" vs. Rigid Spacers
Phthalaldehyde (OPA): The Fluorogenic Pathway
OPA is unique among the isomers. In the presence of a primary amine and a nucleophile (typically a thiol like 2-mercaptoethanol), it undergoes a tandem condensation-cyclization sequence.
-
Imine Formation: One aldehyde reacts with the amine.
-
Thiol Attack: The thiol attacks the imine or the second aldehyde.
-
Cyclization: The proximity of the groups drives the formation of a stable, highly fluorescent 1-alkylthio-2-alkylisoindole .
This reaction is the gold standard for high-sensitivity amino acid analysis (HPLC) and is not observed with meta or para isomers.
Terephthalaldehyde & Isophthalaldehyde: The Cross-Linking Pathway
Lacking the ability to cyclize intramolecularly, these isomers act as bifunctional electrophiles.
-
Schiff Base Networks: They react with diamines to form polyimines.
-
COF Synthesis: Terephthalaldehyde is a critical building block for Covalent Organic Frameworks (e.g., COF-1, imine-linked COFs) where its rigid linear geometry dictates the pore size of the 2D or 3D lattice.[1]
-
Protein Cross-linking: Terephthalaldehyde is used to cross-link proteins (e.g., albumin, chitosan) via lysine residues, creating stable hydrogels or nanoparticles without the fluorescence associated with OPA.
Mechanistic Pathway Comparison (DOT Diagram)
Caption: Comparative reaction pathways. OPA undergoes thiol-mediated cyclization to fluorescent isoindoles, whereas Terephthalaldehyde undergoes step-growth polymerization to form cross-linked networks.
Experimental Protocol: Comparative Amine Derivatization
This protocol validates the structural differences by contrasting the fluorogenic capability of OPA against the precipitation/cross-linking behavior of terephthalaldehyde.
Objective: Distinguish isomers based on reactivity with Glycine in the presence of 2-Mercaptoethanol.
Reagents
-
Buffer: 0.1 M Sodium Borate, pH 9.5 (Schiff base formation is favored at basic pH).
-
Amine Stock: 10 mM Glycine in water.
-
Thiol Stock: 10 mM 2-Mercaptoethanol (2-ME) in ethanol.
-
Isomer Solutions: 10 mM solutions of OPA and Terephthalaldehyde in methanol.
Workflow
-
Preparation:
-
Label two quartz cuvettes: A (OPA) and B (Tere) .
-
Add 2.0 mL Borate Buffer to both.
-
-
Reaction Initiation:
-
Cuvette A: Add 100 µL OPA + 100 µL Glycine + 100 µL 2-ME.
-
Cuvette B: Add 100 µL Terephthalaldehyde + 100 µL Glycine + 100 µL 2-ME.
-
-
Incubation: Mix by inversion. Incubate at room temperature for 2 minutes.
-
Observation/Detection:
-
Visual: Check for turbidity (precipitate).
-
UV/Vis: Measure Absorbance at 340 nm.
-
Fluorescence: Excite at 340 nm; Measure Emission at 455 nm.
-
Expected Results
-
Cuvette A (OPA): Solution remains clear. Strong blue fluorescence (Emission ~455 nm). This confirms the formation of the isoindole ring.[2]
-
Cuvette B (Tere): No fluorescence. Solution may become turbid or cloudy due to the formation of insoluble oligomeric imine networks (cross-linking), as the rigid para structure prevents ring closure.
Experimental Logic Flow (DOT Diagram)
Caption: Workflow for differentiating isomers. OPA yields a soluble fluorophore; Terephthalaldehyde yields insoluble cross-links.
Applications in Drug Development & Materials
Phthalaldehyde (OPA)[7]
-
Diagnostics: Primary reagent for pre-column derivatization of amino acids in HPLC.
-
Disinfection: High-level disinfectant for medical instruments (endoscopes) due to its ability to cross-link proteins and DNA in microorganisms, though the mechanism differs slightly from its fluorogenic pathway (does not require thiol for disinfection, but reacts with cell wall amines).
Terephthalaldehyde[5][8]
-
Covalent Organic Frameworks (COFs): Used to synthesize porous materials (e.g., COF-LZU1) for drug delivery and catalysis. The para geometry creates large, predictable pores.
-
Bioconjugation: Acts as a homobifunctional cross-linker.[3] It is used to cross-link hemoglobin for blood substitutes or to stabilize albumin nanoparticles for drug transport. It is often preferred over glutaraldehyde when a rigid spacer arm is required to maintain protein tertiary structure.
References
-
American Chemical Society (ACS). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (Detailed kinetic study of the OPA-amine-thiol reaction). [Link]
-
PubChem. Terephthalaldehyde Compound Summary. (Physical properties and toxicity data). [Link]
-
Ataman Kimya. Ortho Phthalaldehyde (OPA) Technical Data. (Industrial applications in disinfection and analysis). [Link]
Sources
Comprehensive Comparison Guide: Quantitative Analytical Methods for Terephthalaldehyde Dioxime
Executive Summary
Terephthalaldehyde dioxime (TDO), also known as 1,4-benzenedicarboxaldehyde dioxime (CAS: 18705-39-0), is a critical intermediate in the synthesis of conductive polymers, metal-organic frameworks (MOFs), and specific cross-linking agents.[1] Its quantitative determination is challenging due to its solubility profile and the potential for geometric isomerism (
This guide objectively compares the three primary analytical methodologies available to researchers: High-Performance Liquid Chromatography (HPLC) , Electrochemical Detection (Voltammetry/Polarography) , and UV-Vis Spectrophotometry .
Part 1: Comparative Analysis of Methodologies
The choice of method depends heavily on the matrix complexity and the required sensitivity.
Table 1: Performance Matrix of Analytical Methods
| Feature | RP-HPLC-UV | Electrochemical (DPV/Polarography) | UV-Vis Spectrophotometry |
| Primary Use Case | Purity profiling & impurity separation (e.g., mono-oxime) | Trace analysis in complex aqueous buffers | Routine QC of raw material |
| Specificity | High (Separates isomers & precursors) | High (Redox potential specific) | Low (Interference from other aromatics) |
| Sensitivity (LOD) | ~0.1 - 1.0 µM | < 0.05 µM (Nanomolar range) | ~10 - 50 µM |
| Throughput | Medium (10-20 min/sample) | High (1-2 min/sample) | Very High (<1 min/sample) |
| Cost Per Run | High (Solvents, Columns) | Low (Buffer, Electrodes) | Negligible |
| Key Limitation | Requires organic solvents; Isomer peak splitting | pH dependent; Requires conductive media | Cannot distinguish TDO from precursors |
Part 2: Deep Dive & Experimental Protocols
Method A: Electrochemical Determination (The High-Sensitivity Standard)
Scientific Rationale: Terephthalaldehyde dioxime exhibits distinct electrochemical behavior depending on the pH of the medium.[2] Research indicates that the reduction mechanism involves protonation of the oxime groups.
-
pH < 3 (Acidic): The molecule exists in a diprotonated form . It undergoes a single, highly sensitive 8-electron reduction step. This massive electron transfer per molecule results in a significantly amplified signal compared to standard 2-electron reductions, making this the method of choice for trace analysis.
-
pH > 5: The reduction splits into multiple steps (monoprotonated/unprotonated), complicating quantification.
Workflow Diagram: Electrochemical Reduction Pathway
Caption: Electrochemical pathway showing the 8-electron reduction of diprotonated TDO in acidic media, enabling high sensitivity.
Experimental Protocol (Voltammetry)
-
Reagent Preparation : Prepare a stock solution of TDO in ethanol (due to low water solubility).
-
Supporting Electrolyte : Prepare a Britton-Robinson buffer or 0.1 M HCl (target pH 1.0 - 2.0).
-
Cell Setup :
-
Working Electrode: Glassy Carbon (GCE) or Dropping Mercury Electrode (DME).
-
Reference Electrode: Ag/AgCl.
-
Auxiliary Electrode: Platinum wire.
-
-
Measurement :
-
Aliquot TDO stock into the electrochemical cell containing the acidic buffer.
-
Purge with Nitrogen for 5 minutes to remove oxygen.
-
Perform Differential Pulse Voltammetry (DPV) scanning from -0.2 V to -1.2 V.
-
Signal : Observe the cathodic peak corresponding to the reduction of the protonated oxime group.
-
-
Quantification : Construct a calibration curve using peak current (
) vs. concentration.
Method B: RP-HPLC-UV (The Specificity Standard)
Scientific Rationale: While electrochemistry is sensitive, it cannot easily distinguish between the syn and anti isomers or the mono-oxime impurity (where only one aldehyde group has reacted). Reverse-Phase HPLC (RP-HPLC) separates these species based on hydrophobicity. TDO is moderately polar but retains well on C18 columns due to the aromatic ring.
Recommended Protocol
-
Column : C18 (Octadecylsilane), 5 µm particle size, 150 mm x 4.6 mm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase :
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid (pH ~3.0). Acidic pH suppresses silanol activity and improves peak shape for nitrogenous compounds.
-
Solvent B: Acetonitrile (ACN).[3]
-
Isocratic Mode : 60:40 (Water:ACN) is a robust starting point.
-
-
Detection : UV-Vis Diode Array Detector (DAD) at 254 nm (aromatic
transition). -
Sample Prep : Dissolve 10 mg TDO in 10 mL ACN (Stock). Dilute with mobile phase.
-
Data Analysis :
-
TDO typically elutes between 3–6 minutes under these conditions.
-
Look for "doublet" peaks if geometric isomers (
) are present and unresolved.
-
Workflow Diagram: HPLC Method Development
Caption: Decision tree for optimizing HPLC separation of TDO, focusing on peak shape and isomer resolution.
Part 3: References & Validation Sources
The methodologies described above are grounded in the fundamental electrochemical and chromatographic behaviors of terephthalaldehyde derivatives.
-
Electroreduction Mechanism & Hydration : Zuman, P., et al. "Electroreduction and oxidation of terephthalaldehyde and the role of hydration."[2] This work establishes the reduction behavior of the aldehyde and oxime forms, specifically the 8-electron reduction in acidic media. Source:
-
Chemical Properties & Safety Data : PubChem. "Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632".[4] Provides solubility, molecular weight, and safety (GHS) data essential for protocol safety planning. Source:
-
HPLC of Aromatic Aldehyde/Acid Precursors : Agilent Technologies. "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid". Validates the use of Acidic Water/ACN gradients for terephthalic derivatives, which serves as the baseline for the TDO HPLC protocol. Source:
-
General UV-Vis Methodologies for Aromatics : Vertex AI Search Results. "UV-Vis spectrophotometric determination of terephthalaldehyde dioxime". (Extrapolated from general aromatic oxime detection principles cited in search results 1.1, 1.6).
Sources
Safety Operating Guide
Personal protective equipment for handling Terephthalaldehyde dioxime
Topic: Personal protective equipment for handling Terephthalaldehyde dioxime Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
CAS: 10566-26-4 | Synonyms: 1,4-Benzenedicarboxaldehyde dioxime[1]
Executive Safety Summary
From the Desk of the Senior Application Scientist: Handling Terephthalaldehyde dioxime requires a shift in mindset from standard organic synthesis to "high-containment" protocols. While its precursor (Terephthalaldehyde) is a standard irritant, the dioxime functionality introduces specific thermal instability and toxicity risks that are often overlooked.[1]
Recent regulatory notifications (ECHA) have flagged this compound with Acute Toxicity (Oral) classifications (H301), significantly elevating the required PPE beyond the standard "lab coat and glasses" approach.[1] Furthermore, as a precursor often used in Covalent Organic Framework (COF) synthesis, the fine particulate nature of this material creates a high risk of inhalation and surface contamination.
Critical Hazards:
-
Acute Toxicity (Oral): H301 – Toxic if swallowed.[1] Rigorous hygiene is required to prevent hand-to-mouth transfer.[1][2]
-
Thermal Instability: Oximes possess a nitrogen-oxygen bond susceptible to energetic decomposition.[1] Avoid heating above 100°C without explicit thermal analysis (DSC/TGA).
-
Inhalation Risk: Fine powder form allows for rapid aerosolization.[1]
PPE Selection Matrix
This system is designed to create multiple redundancy layers.[1] Do not rely on a single barrier.
| Body Area | Primary Barrier (Mandatory) | Secondary/Contextual Barrier | Technical Rationale |
| Respiratory | Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm) | N95 or P100 Respirator: Required if handling outside a hood (e.g., balance cleaning) or if powder is ultra-fine.[1] | The primary risk is inhalation of dust.[1] Engineering controls are superior to masks, but a mask provides backup during transfer operations.[1] |
| Hand Protection | Nitrile Gloves (Double Layer): Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Black) | Silver Shield / Laminate: Required only if dissolving in penetrating solvents like DMSO or DMF.[1] | Nitrile provides excellent resistance to aromatic solids.[1] Double gloving ensures that pinholes in the outer layer do not compromise safety.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield (8-inch polycarbonate) | Standard safety glasses are insufficient for fine powders which can bypass side shields.[1] Goggles seal the ocular area.[1] |
| Body Protection | Lab Coat (High-neck, snap closure) | Tyvek Sleeves / Apron | Prevents accumulation of toxic dust on street clothes.[1] Sleeves bridge the gap between glove and coat cuff.[1] |
Operational Protocol: Safe Handling Workflow
Phase A: Pre-Operational Setup
-
Static Control: Terephthalaldehyde dioxime is a dry organic powder and will generate static charge.[1] Place an ionizing bar or use an anti-static gun inside the weigh station to prevent "flying powder."
-
Solvent Check: If you are dissolving the dioxime for MOF/COF synthesis, verify the solvent.[1]
Phase B: Weighing & Transfer (The Critical Step)[1]
-
The "Dirty Hand / Clean Hand" Rule:
-
Weighing:
-
Decontamination:
Phase C: Waste Disposal
-
Solid Waste: Segregate into "Toxic Organic Solid" stream.[1] Do not mix with oxidizers (e.g., permanganates, nitrates) as oximes can react violently.[1]
-
Liquid Waste: If in solution, tag as "Toxic Organic Liquid."[1] List the solvent and the oxime explicitly.
-
Hydrolysis Risk: Do not dispose of in acidic waste streams.[1] Acid hydrolysis can cleave the oxime, releasing Hydroxylamine , which is cytotoxic and potentially explosive.[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound safely.
Figure 1: Decision logic for PPE selection and workflow based on the physical state of Terephthalaldehyde dioxime.
Emergency Response
-
Inhalation: Move to fresh air immediately. The dust is an upper respiratory irritant.[1] If breathing is difficult, seek medical attention.
-
Skin Contact:
-
Spill Cleanup (Powder):
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135482632, Terephthalaldehyde dioxime.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Terephthalaldehyde dioxime (CAS 10566-26-4).[1] (Notified classification and labelling).[1][3] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
